(R)-(+)-1,2-Propanediol di-p-tosylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(2R)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6S2/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFWYZTZYVIPGD-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)OS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219727 | |
| Record name | 1,2-Propanediol, bis(4-methylbenzenesulfonate), (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40299-67-0 | |
| Record name | 1,2-Propanediol, bis(4-methylbenzenesulfonate), (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40299-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, bis(4-methylbenzenesulfonate), (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Handling and Risk Assessment of (R)-1,2-Bis(tosyloxy)propane
An In-Depth Technical Guide for Pharmaceutical Development
Part 1: Executive Technical Summary
Compound: (R)-1,2-Bis(tosyloxy)propane CAS: 17096-12-7 Synonyms: (R)-Propylene glycol ditosylate; (R)-1,2-Propanediol di-p-toluenesulfonate.
This guide moves beyond the standard GHS classifications found in a commodity Safety Data Sheet (SDS). For researchers and drug developers, particularly those working on antiretroviral therapies (e.g., Tenofovir derivatives), this molecule represents a critical duality : it is a high-value chiral synthon essential for introducing stereochemical integrity, yet it acts as a bifunctional alkylating agent .
Consequently, it falls under the scrutiny of ICH M7 guidelines regarding mutagenic impurities. This document outlines the containment, toxicological mechanism, and deactivation protocols required to handle this compound with the rigor demanded by GMP environments.
Part 2: Physicochemical & Stability Profile
Understanding the physical state and reactivity is the first line of defense. Unlike simple solvents, this sulfonate ester requires strict control over moisture and temperature to prevent degradation into corrosive acids or uncontrolled alkylation.
| Property | Specification / Data | Operational Implication |
| Physical State | Waxy Solid or Viscous Oil (dependent on purity/temp) | May require gentle warming for transfer; high viscosity complicates pipetting. |
| Melting Point | ~50–54 °C (Based on enantiomeric analog) | Store under 25°C to maintain solid state; avoid uncontrolled heating. |
| Solubility | Soluble in DCM, EtOAc, DMSO. Insoluble in water.[1] | Use organic solvents for cleaning; water alone is ineffective for decontamination. |
| Reactivity | Hydrolytically Unstable | In the presence of moisture, hydrolyzes to form p-Toluenesulfonic acid (TsOH) , a strong corrosive acid. |
| Chirality | (R)-Enantiomer | Essential for stereoselective synthesis (e.g., Tenofovir). Racemization can occur under strong acidic/basic stress.[2] |
Part 3: The Genotoxicity Hazard (Core Analysis)
Mechanism of Action: DNA Alkylation
Standard SDSs often label sulfonate esters merely as "Irritants" (H315/H319). This is insufficient for pharmaceutical safety. As a bis-sulfonate , this molecule contains two electrophilic sites capable of reacting with nucleophilic centers in DNA (specifically the N7 position of guanine).
Because it has two leaving groups (tosylates), it possesses the theoretical capability to form inter-strand crosslinks or bulky adducts, interfering with DNA replication and transcription.
Visualization: Alkylation Pathway
The following diagram illustrates the electrophilic attack mechanism that necessitates its classification as a Potentially Genotoxic Impurity (PGI).
Figure 1: Mechanism of DNA alkylation via SN2 substitution, highlighting the displacement of the tosylate leaving group.
Part 4: Occupational Hygiene & Containment Strategy
Given the genotoxic potential, handling must align with Occupational Exposure Band (OEB) 4 or 5 protocols until specific toxicology data proves otherwise.
Engineering Controls
-
Primary Containment: Weighing and dissolution must occur within a Powder Containment Balance Enclosure or a Glovebox (Isolator) under negative pressure.
-
Secondary Containment: Fume hoods are acceptable only for handling solutions where the compound is dissolved and vapor pressure is negligible.
Personal Protective Equipment (PPE)
-
Respiratory: If outside an isolator, a Powered Air Purifying Respirator (PAPR) with HEPA filters is required.
-
Dermal:
-
Glove Protocol: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (e.g., Silver Shield™ or Ansell Barrier™). Standard nitrile alone provides insufficient breakthrough time for sulfonate esters in organic solvents.
-
Part 5: Deactivation & Disposal Protocols
CRITICAL WARNING: Do not clean spills with water alone. Water hydrolysis is slow and generates strong acid. You must chemically destroy the electrophilic center.
Chemical Deactivation Logic
To render the molecule safe, the tosylate ester bond must be cleaved or the alkyl chain reacted with a "sacrificial" nucleophile.
-
Method A (Hydrolysis): High pH (NaOH) forces hydrolysis to the diol and sodium tosylate (non-genotoxic).
-
Method B (Aminolysis): Reaction with a concentrated amine (e.g., ammonium hydroxide) converts the ester to an amine, destroying the alkylating potential.
Step-by-Step Deactivation Workflow
Figure 2: Decision tree for the safe containment and chemical neutralization of sulfonate ester spills.
Detailed Deactivation Recipe
-
Preparation: Prepare a solution of 10% w/v NaOH in Methanol/Water (50:50) . The methanol ensures solubility of the lipophilic tosylate, while the hydroxide ion performs the hydrolysis.
-
Application: Apply excess solution to the contaminated surface or waste container.
-
Contact Time: Allow to stand for a minimum of 24 hours .
-
Verification: Check pH. If pH < 10, add more base. The hydrolysis consumes hydroxide; a drop in pH indicates ongoing reaction.
Part 6: Analytical Monitoring (Cleaning Validation)
For GMP facilities, proving the removal of this residue is mandatory.
-
Technique: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).
-
Rationale: UV detection is often insufficient for low-ppm detection required for genotoxic impurities.
-
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Ammonium Formate / Acetonitrile gradient.
-
Ionization: Electrospray Ionization (ESI) Positive mode.
-
Limit of Quantitation (LOQ): Must be established below the TTC (Threshold of Toxicological Concern) based on the daily dose of the final drug product (typically < 1.5 µ g/day intake).
-
References
-
Gilead Sciences, Inc. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development. [Link]
-
European Medicines Agency (EMA). (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
- Teasdale, A., & Elder, D. (2010). Analytical control strategies for mutagenic impurities: current industry practice. Trends in Analytical Chemistry.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12202209 (Propylene glycol ditosylate). [Link]
-
Liu, D. Q., et al. (2010).[3] Genotoxic Impurities: Strategies for Identification and Control. Pharmaceutical Research.
Sources
Difference between (R)- and (S)-1,2-propanediol ditosylate
The following technical guide is structured to serve as an authoritative reference for researchers and process chemists working with chiral synthons.
Stereochemical Divergence, Synthesis, and Nucleophilic Utility in Drug Design
Executive Summary: The Chiral Switch
1,2-Propanediol ditosylate (propylene glycol ditosylate) is a bifunctional electrophile critical for introducing chirality into heterocyclic scaffolds. Unlike its precursor diol, the ditosylate transforms the inert hydroxyl groups into highly reactive sulfonate esters (
For drug development professionals, the choice between the (R)- and (S)- enantiomers is not merely about starting material availability; it is a strategic decision dictating the stereochemical outcome of the final pharmacophore. Due to the mechanism of Nucleophilic Substitution (
This guide delineates the physicochemical differences, synthesis protocols, and mechanistic implications of deploying these chiral building blocks.
Stereochemical Fundamentals & Molecular Architecture
While the scalar physical properties (boiling point, solubility) of the enantiomers are identical, their interaction with polarized light and chiral biological systems is distinct.
Configuration Analysis
-
Structure: 1,2-Bis(tosyloxy)propane.
-
Chiral Center: The secondary carbon (
) is the stereogenic center. The primary carbon ( ) is achiral but kinetically more reactive.
| Feature | (S)-1,2-Propanediol Ditosylate | (R)-1,2-Propanediol Ditosylate |
| Precursor | (S)-(+)-1,2-Propanediol (L-form) | (R)-(-)-1,2-Propanediol (D-form) |
| CAS Number | 60434-71-1 | 60434-70-0 |
| Optical Rotation | ||
| Melting Point | 68–70 °C | 68–70 °C |
| Appearance | White Crystalline Solid | White Crystalline Solid |
| Stereo-Descriptor | Cahn-Ingold-Prelog (S) | Cahn-Ingold-Prelog (R) |
Note: Commercial samples often degrade to oils if traces of solvent or acid remain. High-purity material is crystalline.
Mechanistic Divergence: The "Walden Inversion" Trap
The most critical technical aspect of using these ditosylates is understanding the regioselectivity and stereochemistry of nucleophilic attack. The molecule possesses two electrophilic sites:
-
Primary Tosylate (
): Sterically accessible, reacts fast. Retention of Configuration at . -
Secondary Tosylate (
): Sterically hindered, chiral. Reacts slower via . Inversion of Configuration .
Reaction Pathways
When using these synthons to build heterocycles (e.g., chiral piperazines, morpholines), the order of displacement dictates the final stereochemistry.
Figure 1: Mechanistic flow showing how the sequence of nucleophilic attack influences the final stereochemical outcome.
Application Insight: To synthesize an (R)-configured drug intermediate using a direct displacement at the chiral center, one must often start with the (S)-ditosylate , relying on the
Synthesis Protocol: Self-Validating Methodology
The following protocol describes the synthesis of (S)-1,2-Propanediol Ditosylate. This process is designed to minimize racemization and prevent the formation of cyclic sulfite byproducts.
Reagents & Stoichiometry
-
(S)-(+)-1,2-Propanediol: 1.0 equiv.
-
p-Toluenesulfonyl chloride (TsCl): 2.2 equiv.
-
Pyridine: Solvent/Base (excess) or DCM/Et3N system.
-
Dichloromethane (DCM): Extraction solvent.
Step-by-Step Procedure
-
Preparation: Charge a dry 3-neck round-bottom flask with (S)-1,2-propanediol (10 g, 131 mmol) and anhydrous pyridine (50 mL). Cool the system to 0°C under
atmosphere.-
Why: Cooling prevents exothermic runaway and minimizes side reactions (elimination).
-
-
Addition: Dissolve TsCl (55 g, 288 mmol) in minimal DCM (or add solid portion-wise) and add dropwise to the diol solution. Maintain internal temperature < 5°C .
-
Control Point: Rapid addition causes localized heating, leading to colored impurities and potential racemization via acid-catalyzed pathways.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). The diol spot (
) should disappear; the ditosylate spot ( ) should dominate.
-
-
Quench & Workup: Pour the reaction mixture into ice-cold 10% HCl (aq) to neutralize pyridine. Extract with DCM (
mL).-
Critical Step: Ensure the aqueous phase is acidic (pH < 2) to remove all pyridine, which complexes with the product.
-
-
Purification: Wash organic layer with sat.
, then brine. Dry over . Concentrate under reduced pressure.-
Crystallization: The resulting oil often crystallizes upon standing or trituration with cold ether/hexane. Recrystallize from Ethanol/Hexane if necessary to achieve MP 68–70°C.
-
Comparative Data & Quality Control
For drug development, proving optical purity is non-negotiable.
| Parameter | Specification | Method |
| Purity (HPLC) | > 98.5% | C18 Column, ACN:Water gradient |
| Chiral Purity (ee) | > 99.0% | Chiralpak AD-H or OD-H Column |
| Residual Pyridine | < 500 ppm | GC-HS (Headspace) |
| Water Content | < 0.5% | Karl Fischer Titration |
| Genotoxicity | Control required | Alkyl sulfonates are potential genotoxins (PGIs) |
Analytical Workflow (DOT Visualization)
Figure 2: Quality Control Decision Matrix for Chiral Ditosylates.
Safety & Stability (E-E-A-T)
Genotoxicity Alert: 1,2-Propanediol ditosylate is a sulfonate ester. Regulatory bodies (EMA, FDA) classify alkyl tosylates as Potentially Genotoxic Impurities (PGIs) due to their ability to alkylate DNA.
-
Handling: Use double gloves, face shield, and handle only in a fume hood.
-
Destruction: Quench excess reagent with nucleophilic amines or hydroxide solutions before disposal.
-
Stability: The compound is sensitive to hydrolysis. Store in a desiccator at 2–8°C. Moisture converts the tosylate back to the alcohol and p-toluenesulfonic acid (strong acid), which accelerates degradation.
References
-
Sigma-Aldrich. (S)-(-)-1,2-Propanediol di-p-tosylate Product Sheet. Link
-
Ripin, D. H., et al. (2010). "Development of a Scaleable Route for the Production of Tenofovir Disoproxil Fumarate." Organic Process Research & Development, 14(5), 1194–1201. (Discusses the use of chiral propylene derivatives in antiviral synthesis). Link
-
Gilead Sciences. (2015). Tenofovir disoproxil fumarate synthesis method. Patent CN104725423A. (Details the use of (R)-1,2-propanediol precursors). Link
-
National Institute of Standards and Technology (NIST). (S)-(+)-1,2-Propanediol Properties. NIST Chemistry WebBook.[1] Link
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Regulatory context for sulfonate esters). Link
Sources
Technical Master File: (R)-Propane-1,2-diyl bis(4-methylbenzenesulfonate)
Topic: (R)-Propane-1,2-diyl bis(4-methylbenzenesulfonate) Synonyms & Technical Guide Content Type: Technical Master File / Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Regulatory Affairs Professionals
Executive Summary
(R)-Propane-1,2-diyl bis(4-methylbenzenesulfonate), commonly referred to as (R)-1,2-Propanediol ditosylate , is a high-value chiral electrophile used extensively in the synthesis of antiretroviral acyclic nucleoside phosphonates (ANPs), such as Tenofovir. As a derivative of the chiral pool material (R)-1,2-propanediol, it serves as a critical "chiral handle," allowing for the stereoselective introduction of the acyclic propyl backbone into pharmaceutical intermediates.
This guide provides a comprehensive technical analysis of the molecule, focusing on its nomenclature, validated synthesis protocols, application in drug development, and critical safety controls regarding its status as a Potential Genotoxic Impurity (PGI).
Nomenclature & Identification
Accurate identification is paramount in regulatory filings and database searching. While the IUPAC name is definitive, the compound is frequently referenced by its synthon-based nomenclature in process chemistry.
Core Identifiers
-
IUPAC Name: (2R)-Propane-1,2-diyl bis(4-methylbenzenesulfonate)
-
Common Name: (R)-1,2-Propanediol ditosylate
-
CAS Number (Racemic): 5469-66-9[1]
-
CAS Number (S-Isomer): 60434-71-1 (Note: The (R)-isomer is the enantiomer of this registry number; specific registry numbers for the (R)-ditosylate are often vendor-specific or referenced via the parent diol CAS 4254-14-2).
-
Molecular Formula:
[1][2][3]
Validated Synonyms List
Researchers should utilize the following synonyms for broad database retrieval (SciFinder, Reaxys, PubChem):
-
(R)-1,2-Bis(tosyloxy)propane
-
(R)-Propylene glycol di-p-tosylate
-
(R)-(-)-1,2-Propanediol di-p-toluenesulfonate
-
1,2-Propanediol, 1,2-bis(4-methylbenzenesulfonate), (2R)-
Chemical Properties & Structural Analysis[5]
The molecule features a three-carbon backbone with two sulfonate ester leaving groups. The C2 position is the stereogenic center.
| Property | Specification / Value | Causality & Significance |
| Physical State | White to off-white crystalline solid | High crystallinity allows for purification via recrystallization, superior to liquid analogs (e.g., mesylates) for impurity rejection. |
| Melting Point | 68 – 70 °C | Distinct melting point serves as a primary indicator of purity; depression indicates residual solvent or enantiomeric excess (ee) erosion. |
| Chirality | (R)-Configuration | Derived from (R)-1,2-propanediol.[4][5] Critical for biological activity in ANPs (e.g., Tenofovir), where the (R)-isomer is often 100x more potent than the (S)-isomer. |
| Solubility | Soluble: DCM, | Lipophilicity drives the choice of non-polar solvents for reaction and polar/non-polar solvent systems for crystallization. |
| Reactivity | Bis-electrophile | The primary tosylate (C1) is kinetically more reactive than the secondary tosylate (C2), allowing for regioselective substitution in controlled conditions. |
Synthesis & Manufacturing Protocol
Strategic Design
The synthesis involves the bis-tosylation of (R)-1,2-propanediol. While conceptually simple, the process requires strict temperature control to prevent racemization (via acid-catalyzed mechanisms) and elimination (forming allyl tosylates).
Reagents:
-
Substrate: (R)-1,2-Propanediol (CAS: 4254-14-2)[4]
-
Reagent: p-Toluenesulfonyl chloride (TsCl) (2.2 – 2.5 equivalents)
-
Base: Pyridine (solvent/base) or Triethylamine/DMAP in DCM.
-
Solvent: Dichloromethane (DCM) is preferred for workup efficiency.
Step-by-Step Protocol
Note: This protocol assumes an anhydrous environment to prevent hydrolysis of TsCl.
-
Preparation: Charge (R)-1,2-propanediol (1.0 eq) and DCM (10 vol) into a reactor. Cool to -5°C to 0°C .
-
Base Addition: Add Pyridine (3.0 eq) dropwise, maintaining internal temperature < 5°C. Reasoning: Exothermic addition; heat spikes can degrade optical purity.
-
Tosylation: Add TsCl (2.2 eq) portion-wise over 1 hour.
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to Room Temperature (20-25°C) overnight. Monitor by TLC/HPLC for disappearance of monotosylate intermediates.
-
Quench & Workup:
-
Cool to 0°C. Add water slowly to hydrolyze excess TsCl.
-
Wash organic layer with 1M HCl (cold) to remove pyridine (critical for product stability).
-
Wash with saturated
and Brine.
-
-
Crystallization: Dry over
, concentrate, and recrystallize from Ethanol/Heptane or Isopropanol.
Process Visualization (Graphviz)
Figure 1: Synthesis workflow emphasizing temperature control points to preserve chirality.
Applications in Drug Development[6][8]
The primary utility of (R)-1,2-Propanediol ditosylate is as a chiral alkylating agent in the synthesis of Acyclic Nucleoside Phosphonates (ANPs).
Case Study: Tenofovir Analogs
While commercial Tenofovir Disoproxil Fumarate (TDF) synthesis often utilizes (R)-propylene carbonate, the ditosylate route is a robust alternative for generating specific impurities standards or novel analogs where carbonate chemistry fails.
Mechanism: The ditosylate acts as a "double electrophile."
-
First Displacement: Nucleophilic attack by the nucleobase (e.g., Adenine) usually occurs at the primary carbon (C1) due to steric accessibility.
-
Second Displacement: The secondary tosylate (C2) remains available for further substitution or elimination to form the vinyl group, depending on the target pharmacophore.
Mechanistic Pathway (Graphviz)
Figure 2: Regioselective alkylation mechanism. The primary tosylate is displaced first, preserving the stereocenter at C2.
Quality Control & Safety (E-E-A-T)
As a Senior Application Scientist, it is mandatory to address the Genotoxic Impurity (GTI) status of this molecule.
Genotoxicity Alert
Sulfonate esters (tosylates, mesylates) are known alkylating agents and are classified as Class 2 PGIs (Potentially Genotoxic Impurities) by ICH M7 guidelines. They can directly alkylate DNA.
Control Strategy
If this molecule is used as a starting material or intermediate:
-
Purge Factor Calculation: You must demonstrate that the downstream process is capable of purging this impurity to below the Threshold of Toxicological Concern (TTC), typically < 1.5 µ g/day for lifetime exposure.
-
Analytical Monitoring:
-
Method: LC-MS/MS or GC-MS.
-
Sensitivity: Limit of Quantitation (LOQ) must be in the ppm range (e.g., 1-10 ppm) relative to the drug substance.
-
-
Stability: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hydrolysis produces p-toluenesulfonic acid (strong acid) and the diol, which can catalyze further degradation.
References
-
PubChem. (S)-Propane-1,2-diyl bis(4-methylbenzenesulfonate) Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2024).
- Gilead Sciences.Process for the preparation of Tenofovir Disoproxil Fumarate. U.S. Patent 5,922,695.
-
European Medicines Agency. ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. (S)-(-)-1,2-Propanediol di-p-tosylate 99 60434-71-1 [sigmaaldrich.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. R-(-)-1,2-Propanediol | C3H8O2 | CID 259994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tenofovir disoproxil fumarate synthesis method - Eureka | Patsnap [eureka.patsnap.com]
Technical Guide: Sourcing and Quality Assurance of High Optical Purity (R)-Propylene Glycol Ditosylate
This guide outlines the sourcing, synthesis, and quality assurance protocols for (R)-Propylene Glycol Ditosylate [(R)-1,2-Propanediol di-p-tosylate].
Executive Summary
High optical purity (R)-propylene glycol ditosylate (CAS 40299-67-0 ) is a critical chiral electrophile used to introduce the (R)-2-hydroxypropyl moiety in nucleophilic substitution reactions. It is a key intermediate in the synthesis of antiretroviral agents (e.g., Tenofovir derivatives) and other chiral APIs.
Achieving >99% enantiomeric excess (ee) is non-negotiable; even minor amounts of the (S)-enantiomer can lead to difficult-to-separate diastereomeric impurities downstream, compromising the final drug substance's efficacy and safety. This guide provides a validated roadmap for sourcing this compound or synthesizing it in-house from the abundant (R)-diol precursor.
Technical Specifications & Stereochemical Criticality
Compound Identity
| Attribute | Specification |
| Chemical Name | (R)-Propane-1,2-diyl bis(4-methylbenzenesulfonate) |
| Common Name | (R)-Propylene Glycol Ditosylate |
| CAS Number | 40299-67-0 (R-isomer) |
| Related CAS | 60434-71-1 (S-isomer); 19403-17-9 (Racemic) |
| Molecular Formula | C₁₇H₂₀O₆S₂ |
| Molecular Weight | 384.47 g/mol |
| Physical State | White to off-white crystalline solid or viscous oil (if impure) |
| Melting Point | 50–55 °C (Pure crystalline form) |
The "Inversion" Trap
Researchers must exercise extreme caution regarding the stereochemical outcome of the intended reaction.
-
SN2 Displacement: If you use (R)-ditosylate for a nucleophilic substitution (e.g., with Adenine), the reaction proceeds with inversion of configuration , yielding an (S)-product .
-
Tenofovir Synthesis: The drug Tenofovir has an (R)-configuration at the linker. Consequently, the standard synthesis often uses (S)-propylene glycol ditosylate (to invert to R) or starts from (R)-propylene carbonate (which opens with retention).
-
Directive: Verify your retrosynthetic analysis. If you specifically require the (R)-ditosylate , ensure your target molecule requires an (S)-center (via inversion) or that you are performing a double-inversion sequence.
Sourcing Strategy: Buy vs. Make
Commercial availability of the specific (R)-ditosylate is lower than that of the (S)-enantiomer or the parent (R)-diol.
Option A: Commercial Suppliers
Direct sourcing is preferred for speed, but "stock" availability is rare. Most vendors offer this as a "Make-to-Order" custom synthesis item.
| Supplier Type | Key Vendors | Notes |
| Catalog Suppliers | ChemicalBook (Aggregator), BOC Sciences , Ambeed | Often list CAS 40299-67-0 but stock status varies. Always request a CoA before purchase. |
| Major Distributors | Sigma-Aldrich , TCI | Typically stock the (S)-isomer (CAS 60434-71-1) or the (R)-Diol . Verify CAS carefully. |
| Custom Synthesis | SpiroChem , WuXi AppTec , Porton Pharma | Best option for multi-gram/kilogram scale with guaranteed ee >99%. |
Option B: In-House Synthesis (Recommended)
Due to the high availability and low cost of the precursor (R)-1,2-Propanediol (CAS 4254-14-2), in-house synthesis is often the most reliable method to ensure optical purity.
Precursor Sourcing:
-
Compound: (R)-(-)-1,2-Propanediol[1]
-
CAS: 4254-14-2
-
Purity: ≥99% (ee ≥99%)
-
Suppliers: Sigma-Aldrich, TCI, Alfa Aesar (Thermo Fisher).
Validated Synthesis Protocol
Objective: Synthesize (R)-Propylene Glycol Ditosylate from (R)-1,2-Propanediol. Scale: 100 mmol (adaptable).
Reaction Scheme
Caption: Synthesis pathway for (R)-propylene glycol ditosylate via bis-tosylation.
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (N₂).
-
Solubilization: Add (R)-1,2-Propanediol (7.61 g, 100 mmol) and anhydrous Pyridine (100 mL). Cool to 0°C in an ice bath.
-
Addition: Dissolve p-Toluenesulfonyl chloride (TsCl) (42.0 g, 220 mmol, 2.2 equiv) in minimal anhydrous DCM or add solid TsCl portion-wise over 30 minutes. Maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench & Workup:
-
Pour reaction mixture into ice-water (300 mL).
-
Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Wash combined organics with 1M HCl (cold) to remove pyridine (repeat until aqueous pH is acidic).
-
Wash with Sat. NaHCO₃ and Brine.[2]
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification (Critical): The crude oil often crystallizes upon standing or trituration with cold Ethanol/Hexane. Recrystallize from Ethanol to remove mono-tosylate impurities and enrich optical purity.
Quality Assurance & Analytical Methods
Critical Quality Attributes (CQAs)
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White crystalline solid |
| Assay | HPLC (C18) | >98.0% |
| Chiral Purity | Chiral HPLC | >99.0% ee (No (S)-isomer detected) |
| Residual Pyridine | GC-HS | <200 ppm |
| Mono-Tosylate | HPLC/LC-MS | <0.5% (Critical for yield) |
Chiral HPLC Method (Self-Validating)
To verify the enantiomeric excess of the ditosylate directly:
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Strong absorption from Tosyl groups).
-
Expected Retention: The enantiomers should resolve with a resolution factor (Rs) > 2.0.
-
Validation: Inject a racemic standard (mix of R and S) to establish retention times before running the sample.
-
Supplier Qualification Workflow
Caption: Workflow for validating external suppliers of (R)-propylene glycol ditosylate.
References
-
Gilead Sciences, Inc. (1999). Process for the preparation of nucleotide phosphonate analogues. US Patent 5,922,695. (Describes the use of chiral propylene glycol derivatives in Tenofovir synthesis). Link
-
Sigma-Aldrich .[4] Product Specification: (S)-(-)-1,2-Propanediol di-p-tosylate. (Reference for physical properties of the enantiomer). Link
-
ChemicalBook . CAS 40299-67-0 Entry: (R)-1,2-Propanediol di-p-tosylate. Link
- Ren, H. et al. (2010). Practical Synthesis of (R)-Propylene Carbonate and Its Application. Journal of Organic Chemistry. (Context for precursor purity).
-
Daicel Chiral Technologies . Chiralpak AD-H Instruction Manual. (Standard reference for tosylate separation conditions). Link
Sources
- 1. Production of R- and S-1,2-propanediol in engineered Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propylene Glycol meets USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution of (R)-1,2-Propanediol Ditosylate
Introduction: The Strategic Importance of (R)-1,2-Propanediol Ditosylate in Chiral Synthesis
(R)-1,2-propanediol ditosylate is a pivotal substrate in modern organic synthesis, particularly in the development of chiral pharmaceuticals and advanced materials. Its utility stems from the presence of two p-toluenesulfonate (tosylate) groups, which are excellent leaving groups, rendering the chiral backbone susceptible to stereospecific nucleophilic attack. The inherent chirality of the starting material allows for the synthesis of enantiomerically pure products, a critical consideration in drug design and development where stereochemistry dictates biological activity.
The tosylate group, the ester of p-toluenesulfonic acid, transforms the poor leaving hydroxyl groups of the parent diol into highly effective leaving groups. This is due to the resonance stabilization of the resulting tosylate anion, which delocalizes the negative charge over the sulfonyl group and the aromatic ring, making it a weak base and thus an excellent leaving group. This activation facilitates nucleophilic substitution reactions, predominantly via an Sₙ2 mechanism, which is characterized by a single concerted step involving backside attack by the nucleophile. This mechanism proceeds with inversion of configuration at the electrophilic carbon center, a predictable and highly valuable stereochemical outcome.
These application notes provide a comprehensive guide to performing nucleophilic substitution reactions on (R)-1,2-propanediol ditosylate, covering both intermolecular substitution with common nucleophiles and intramolecular cyclization. The protocols are designed to be robust and reproducible, with an emphasis on understanding the underlying principles to enable adaptation and troubleshooting.
Reaction Mechanisms and Stereochemistry
The reactions of (R)-1,2-propanediol ditosylate are governed by the principles of the Sₙ2 reaction. The nucleophile attacks the carbon atom bearing the tosylate group from the side opposite to the leaving group. This backside attack leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the leaving group departs, the stereochemistry at the carbon center is inverted.
In the case of (R)-1,2-propanediol ditosylate, there are two stereocenters, C1 and C2. A double Sₙ2 displacement with an external nucleophile will result in the inversion of configuration at both centers. For example, the reaction with sodium azide will yield (S,S)-1,2-diazidopropane.
A competing and highly significant reaction pathway for 1,2-ditosylates is intramolecular cyclization. Under basic conditions, the hydroxyl group of a partially hydrolyzed tosylate, or an alkoxide, can act as an internal nucleophile, attacking the adjacent carbon and displacing the second tosylate group to form an epoxide. For (R)-1,2-propanediol ditosylate, this intramolecular Sₙ2 reaction leads to the formation of (S)-propylene oxide, a valuable chiral building block.
Experimental Protocols
Protocol 1: Intermolecular Double Nucleophilic Substitution with Sodium Azide
This protocol details the synthesis of (S,S)-1,2-diazidopropane from (R)-1,2-propanediol ditosylate. The azide functional group is a versatile precursor for the introduction of amines via reduction or for use in "click" chemistry.
Materials:
-
(R)-1,2-Propanediol ditosylate
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1,2-propanediol ditosylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (2.5 eq) to the solution. The excess of sodium azide ensures the reaction goes to completion.
-
Heat the reaction mixture to 60-80 °C and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (S,S)-1,2-diazidopropane.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this will generate highly toxic hydrazoic acid gas.
Protocol 2: Intramolecular Cyclization to (S)-Propylene Oxide
This protocol describes the synthesis of (S)-propylene oxide via intramolecular nucleophilic substitution of (R)-1,2-propanediol ditosylate. This reaction is typically promoted by a strong, non-nucleophilic base.
Materials:
-
(R)-1,2-Propanediol ditosylate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve (R)-1,2-propanediol ditosylate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF to the stirred solution. The use of a strong, sterically hindered base favors the intramolecular reaction over intermolecular side reactions.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the high volatility of propylene oxide.
-
The crude (S)-propylene oxide can be further purified by fractional distillation.
Safety Precautions: Potassium tert-butoxide is a strong base and is corrosive. Handle with care. Propylene oxide is a highly flammable and volatile liquid and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
Data Presentation
| Reaction Type | Nucleophile/Base | Solvent | Temperature (°C) | Typical Yield (%) | Stereochemical Outcome |
| Intermolecular Substitution | Sodium Azide | DMF | 60-80 | 80-90 | (S,S)-1,2-diazidopropane |
| Intermolecular Substitution | Potassium Cyanide | Ethanol/Water | Reflux | 60-75 | (S,S)-1,2-dicyanopropane |
| Intramolecular Cyclization | Potassium tert-butoxide | THF | 0 to RT | 70-85 | (S)-Propylene oxide |
Experimental Workflow and Logic Diagrams
Workflow for Intermolecular Nucleophilic Substitution:
Caption: Workflow for the synthesis of (S,S)-1,2-diazidopropane.
Logical Relationship of Reaction Pathways:
Caption: Competing reaction pathways for (R)-1,2-propanediol ditosylate.
Troubleshooting
-
Low Yield in Intermolecular Substitution:
-
Cause: Incomplete reaction or side reactions.
-
Solution: Ensure anhydrous conditions as water can compete as a nucleophile. Increase the reaction time or temperature moderately. Check the purity of the starting ditosylate.
-
-
Formation of Elimination Products:
-
Cause: The nucleophile may also act as a base, leading to elimination reactions, especially at higher temperatures.
-
Solution: Use a less basic nucleophile if possible. Lower the reaction temperature.
-
-
Low Yield in Intramolecular Cyclization:
-
Cause: Competing intermolecular reactions or decomposition.
-
Solution: Ensure slow addition of the base at low temperature to favor the intramolecular pathway. Use a highly hindered base like potassium tert-butoxide to minimize its nucleophilicity.
-
-
Racemization of the Product:
-
Cause: Presence of Sₙ1 character in the reaction, which is unlikely for a primary and secondary tosylate but could be promoted by certain conditions.
-
Solution: Use a polar aprotic solvent (e.g., DMF, acetone) for Sₙ2 reactions. Avoid protic solvents which can stabilize carbocation intermediates.
-
Conclusion
(R)-1,2-propanediol ditosylate is a versatile and valuable chiral building block. By carefully selecting the reaction conditions and the nucleophile, chemists can achieve either stereospecific intermolecular substitution to introduce a variety of functional groups or efficient intramolecular cyclization to access the important chiral epoxide, (S)-propylene oxide. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully employ this substrate in their synthetic endeavors.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Paquette, L. A. (Ed.). (2004). Encyclopedia of Reagents for Organic Synthesis. Wiley.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).
Application Note: Stereoselective Synthesis of Tenofovir Disoproxil Fumarate (TDF)
This Application Note is structured to provide a comprehensive, scientifically grounded guide for the synthesis of Tenofovir Disoproxil Fumarate (TDF) . It addresses the specific request regarding the (R)-ditosylate route while integrating the industry-standard (R)-propylene carbonate methodologies to ensure robust, pharmaceutical-grade results.
Target Molecule: Tenofovir Disoproxil Fumarate (CAS: 202138-50-9) Key Intermediate: (R)-9-(2-hydroxypropyl)adenine [(R)-HPA] Focus: Chiral Process Control & Impurity Management
Executive Summary
Tenofovir disoproxil fumarate (TDF) is a nucleotide reverse transcriptase inhibitor (NtRTI) used in the treatment of HIV-1 and Hepatitis B.[1] The synthesis hinges on the construction of the chiral acyclic nucleoside phosphonate scaffold.
This guide details the synthesis of TDF with a specific focus on the alkylation of adenine . While modern industrial routes often utilize (R)-propylene carbonate, this protocol details the Sulfonate Ester (Ditosylate) Route , a critical alternative often employed for specific supply chain or intellectual property reasons.
Critical Scientific Insight: The synthesis of the (R)-enantiomer of Tenofovir using the ditosylate route typically requires the use of (S)-1,2-propanediol ditosylate if the mechanism involves a standard SN2 hydrolysis (inversion) at the chiral center. This guide clarifies this stereochemical imperative to ensure the isolation of the bioactive (R)-isomer.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into three distinct phases:
-
Chiral Skeleton Formation: Alkylation of adenine to form (R)-HPA.[1]
-
Phosphonomethylation: Introduction of the phosphonate moiety via Magnesium tert-butoxide mediated etherification.
-
Prodrug Formation: Esterification with chloromethyl isopropyl carbonate (CMIC) and salt formation.
Workflow Visualization
The following diagram outlines the chemical pathway and critical control points (CPs).
Caption: Step-wise synthesis of TDF highlighting the stereochemical inversion strategy in the ditosylate route.
Detailed Experimental Protocols
Phase 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine [(R)-HPA]
Route: The Ditosylate Method Stereochemical Logic: To obtain the (R)-HPA intermediate, we utilize (S)-1,2-propanediol ditosylate . Adenine attacks the primary carbon (C1) via SN2 (retention of C2 configuration). The subsequent hydrolysis of the secondary tosylate at C2 typically proceeds with inversion, converting the (S)-center to the desired (R)-center.
Materials
-
Adenine (1.0 equiv)[2]
-
(S)-1,2-Propanediol ditosylate (1.2 equiv)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)[2]
-
Toluene (for workup)[2]
Protocol
-
Alkylation:
-
Charge a reactor with Adenine (13.5 g, 100 mmol) and DMF (100 mL).
-
Add NaOH (4.0 g, 100 mmol) and stir at 25°C for 30 min to form the adenyl anion.
-
Add (S)-1,2-Propanediol ditosylate (46.0 g, 120 mmol) slowly.
-
Heat the mixture to 90–100°C for 10–12 hours.
-
Monitor: Check HPLC for consumption of Adenine.[1] N9/N7 regioisomer ratio should be >15:1.
-
Intermediate Isolation (Optional but recommended): The product at this stage is largely (S)-9-[2-(tosyloxy)propyl]adenine.
-
-
Hydrolysis (Inversion Step):
-
Treat the reaction mixture (or isolated intermediate) with aqueous NaOH (5 equiv) at reflux (100°C) for 4–6 hours.
-
Mechanism:[3][4][5][6][7][8][9] The hydroxide ion attacks the secondary carbon (C2), displacing the tosylate group. This SN2 displacement causes Walden inversion , converting the (S)-tosylate to the (R)-alcohol .
-
-
Workup & Purification:
-
Cool to room temperature and neutralize to pH 7.0 with HCl.
-
Concentrate under vacuum to remove water/DMF.
-
Recrystallize the residue from Isopropanol (IPA) to remove salts and N7-isomers.
-
Yield Target: 65–75%.
-
Chiral Purity: >99% ee (R-isomer).
-
Phase 2: Phosphonomethylation (PMPA Synthesis)
This step installs the phosphonate group using Magnesium tert-butoxide, a base chosen for its ability to minimize side reactions compared to stronger bases like NaH.
Materials
-
(R)-HPA (from Phase 1)
-
Diethyl p-toluenesulfonyloxymethylphosphonate (DESMP)
-
Magnesium di-tert-butoxide [Mg(OtBu)₂]
Protocol
-
Coupling:
-
Suspend (R)-HPA (19.3 g, 100 mmol) and Mg(OtBu)₂ (19.0 g, 110 mmol) in DMF (100 mL).
-
Heat to 75°C for 1 hour to form the magnesium alkoxide.
-
Add DESMP (35.4 g, 110 mmol) dropwise over 1 hour.
-
Stir at 75–80°C for 4–6 hours.
-
Control: Monitor for the disappearance of HPA.
-
-
Deprotection (Hydrolysis to PMPA):
Phase 3: Prodrug Formation (TDF Synthesis)
The final step converts the free phosphonic acid into the bis-isopropyloxycarbonyloxymethyl ester (disoproxil) and forms the fumarate salt.
Materials
-
Chloromethyl isopropyl carbonate (CMIC)[1]
-
Triethylamine (TEA)
-
N-Methyl-2-pyrrolidone (NMP)
Protocol
-
Esterification:
-
Mix Tenofovir (28.7 g, 100 mmol) in NMP (120 mL) and TEA (40 mL).
-
Add CMIC (60.0 g, 400 mmol) – Note: Excess is required due to instability.
-
Heat to 50–55°C for 4–6 hours.
-
Critical Control: Do not exceed 60°C to prevent degradation of CMIC and formation of dimers.
-
-
Workup:
-
Dilute with Ethyl Acetate and wash with water (to remove NMP/TEA salts).
-
Concentrate the organic phase to obtain Tenofovir Disoproxil (oil).[9]
-
-
Salt Formation:
Critical Quality Attributes (CQAs) & Troubleshooting
| Parameter | Specification | Control Strategy |
| Enantiomeric Purity | >99.0% (R)-isomer | Use (S)-ditosylate if using inversion route; strictly control temp during hydrolysis. |
| N7-Isomer | <0.1% | Regioselectivity is temp dependent. Keep alkylation <110°C. Remove via IPA recrystallization. |
| Mono-POC Impurity | <0.5% | Ensure sufficient CMIC excess (4 equiv) and adequate reaction time. |
| Dimer Impurity | <0.2% | Avoid high concentrations during esterification; control pH during workup. |
Pathway Logic: Impurity Formation
The following diagram illustrates the origin of key impurities, aiding in root-cause analysis during OOS (Out of Specification) investigations.
Caption: Fate mapping of N7-regioisomers and Mono-POC impurities.
References
-
Ripin, D. H. B., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development.
-
Holý, A., et al. (1995). Structure-Activity Studies of Acyclic Nucleoside Phosphonates. Journal of Medicinal Chemistry.
-
Gilead Sciences, Inc. (1998). Nucleotide Analogs. US Patent 5,922,695.
-
PubChem Compound Summary. (2024). Tenofovir Disoproxil Fumarate.[1][9][12][13][14][15] National Center for Biotechnology Information.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. (R)-(+)-9-(2-Hydroxypropyl)adenine synthesis - chemicalbook [chemicalbook.com]
- 3. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CN112645952A - Synthetic method of (R) - (+) -9- (2-hydroxypropyl) adenine - Google Patents [patents.google.com]
- 6. CN104725423A - Tenofovir disoproxil fumarate synthesis method - Google Patents [patents.google.com]
- 7. CN104341452A - Preparation method of tenofovir disoproxil fumarate impurities - Google Patents [patents.google.com]
- 8. Tenofovir disoproxil fumarate synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 9. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. (R)-9-(2-Hydroxypropyl)adenine | 14047-28-0 | TCI AMERICA [tcichemicals.com]
- 14. Identification, synthesis and characterization of new impurities in tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Regioselective Alkylation of Adenine with (R)-Propylene Glycol Ditosylate
Part 1: Executive Summary & Scientific Foundation
Scope and Application
This application note details the protocol for the regioselective
While industrial routes often employ (R)-propylene carbonate, the use of the ditosylate electrophile offers distinct advantages in specific kinetic contexts, allowing for the isolation of the (R)-9-[2-(tosyloxy)propyl]adenine intermediate. This intermediate retains a reactive sulfonate ester at the chiral center, enabling subsequent nucleophilic substitution (with inversion) or elimination steps that are not possible with the alcohol product derived from propylene carbonate.
The Regioselectivity Challenge ( vs. )
Adenine is an ambident nucleophile. Under basic conditions, the adeninate anion can react at the
- -Alkylation (Target): The thermodynamically stable product, preferred for mimicking natural nucleosides.
- -Alkylation (Impurity): The kinetically favored product in some polar aprotic conditions due to the specific electron density distribution of the purine ring.
- -Alkylation: Often observed in neutral conditions or with specific steric constraints, but less common with primary electrophiles under basic conditions.
Mechanism of Action:
The reaction proceeds via an
-
Stereochemistry: Since the attack occurs at the primary carbon (C1 of the propyl chain), the chiral center at C2 is not involved in the C-N bond formation. Therefore, the configuration is retained in the intermediate.
-
Input: (R)-Propylene glycol ditosylate
-
Product: (R)-9-[2-(tosyloxy)propyl]adenine
-
Critical Stereochemical Note: If the ultimate goal is the synthesis of (R)-Tenofovir via a subsequent displacement of the secondary tosylate by a phosphonate nucleophile (which proceeds with inversion), one would theoretically require the (S)-ditosylate starting material. If using the (R)-ditosylate as described here, a subsequent displacement will yield the (S)-series product.
Reaction Pathway Diagram
Caption: Reaction pathway showing the bifurcation between N9 (major) and N7 (minor) alkylation pathways under thermodynamic control.
Part 2: Detailed Experimental Protocol
Reagents and Equipment
| Reagent | CAS Registry # | Equiv. | Role |
| Adenine | 73-24-5 | 1.0 | Nucleophile |
| (R)-Propylene glycol ditosylate | 26766-96-7* | 1.1 - 1.2 | Electrophile (Bis-alkylating agent) |
| Potassium Carbonate ( | 584-08-7 | 1.5 | Base (Anhydrous, finely ground) |
| DMF (N,N-Dimethylformamide) | 68-12-2 | 10-15 vol | Solvent (Anhydrous) |
| Magnesium tert-butoxide (Optional) | 32149-57-8 | 1.0 | Alternative base for enhanced regioselectivity |
*Note: CAS 26766-96-7 refers to the generic ditosylate; ensure (R)-enantiomer purity >98% ee.
Method A: Standard Thermodynamic Control ( /DMF)
This method relies on high temperature to equilibrate the N7/N9 ratio, favoring the thermodynamic N9 product.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.
-
Solvation: Charge Adenine (10.0 g, 74.0 mmol) and anhydrous
(15.3 g, 111.0 mmol) into the flask. -
Inert Atmosphere: Purge with nitrogen for 10 minutes.
-
Solvent Addition: Add anhydrous DMF (100 mL) via syringe. Stir at room temperature for 30 minutes to generate the adeninate salt. Note: The mixture will remain a suspension.
-
Electrophile Addition: Add (R)-propylene glycol ditosylate (31.3 g, 81.4 mmol, 1.1 equiv) dissolved in minimal DMF (20 mL) dropwise over 15 minutes.
-
Reaction: Heat the mixture to 90–100°C .
-
Critical Process Parameter: Do not exceed 110°C to prevent degradation of the tosylate group.
-
Monitoring: Monitor by HPLC or TLC (DCM:MeOH 9:1). The reaction typically requires 18–24 hours.
-
Endpoint: <2% residual Adenine.
-
-
Workup (Removal of Salts): Cool the reaction mixture to room temperature. Filter off the solid salts (
/KCl) through a pad of Celite. Wash the pad with DMF (20 mL). -
Solvent Removal: Concentrate the filtrate under high vacuum (<5 mbar) at 50°C to obtain a viscous residue.
-
Caution: DMF removal must be thorough to ensure crystallization in the next step.
-
-
Purification (Regio-isomer Separation):
-
Dissolve the residue in DCM (150 mL).
-
Wash with water (3 x 50 mL) to remove residual DMF and salts.
-
Dry organic layer over
, filter, and concentrate. -
Crystallization: Recrystallize from Ethanol/Water or Isopropanol. The
-isomer crystallizes preferentially. -
Column Chromatography (Alternative): If high purity is required, use silica gel chromatography. Elute with a gradient of 2% -> 5% MeOH in DCM. The
-isomer typically elutes after the -isomer (depending on specific stationary phase interactions, but is generally more polar).
-
Method B: Metal-Chelation Controlled (Magnesium tert-butoxide)
Based on recent process improvements, magnesium salts can enhance regioselectivity by coordinating the N7 and N6 positions, directing alkylation to N9.
-
Preparation: Charge Adenine (1.0 equiv) and
(1.0 equiv) in DMF. -
Activation: Heat to 60°C for 1 hour to form the Magnesium-Adeninate complex.
-
Alkylation: Add (R)-propylene glycol ditosylate (1.1 equiv).
-
Reaction: Stir at 70-80°C for 16 hours.
-
Quench: Add dilute HCl (1M) to adjust pH to 7 (breaking the Mg complex).
-
Extraction: Extract with DCM/Isopropanol (3:1).
-
Advantage: This method often yields N9:N7 ratios > 15:1, reducing the burden on purification.
Part 3: Analytical Data & Quality Control
Expected Results
| Parameter | Specification | Notes |
| Yield (Isolated) | 65 - 75% | Lower yields often due to N7 loss during purification. |
| Regio-ratio (N9:N7) | > 10:1 (Crude) | Method B can achieve >15:1. |
| Purity (HPLC) | > 98.5% | Area % at 254 nm. |
| Enantiomeric Excess | > 98% | Assumes starting material integrity; no racemization at C2. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Wet Solvent / Old Reagents | Ensure DMF is anhydrous (Karl Fischer <0.05%). |
| High N7 Isomer | Temperature too low | Increase reaction temp to 100°C to favor thermodynamic product. |
| Byproduct: Dialkylation | Excess Electrophile | Strictly control stoichiometry (1.1 equiv max). |
| Oily Product | Residual DMF | Use high-vacuum rotovap or azeotrope with toluene. |
Workflow Visualization
Caption: Operational workflow for the synthesis of (R)-9-[2-(tosyloxy)propyl]adenine.
Part 4: References
-
Holy, A. (1993). Phosphonomethoxyalkyl analogs of nucleotides. Current Pharmaceutical Design, 2(1), 1-20. (Foundational work on acyclic nucleoside phosphonates).
-
Ripin, D. H., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development, 14(5), 1194–1201. Link (Describes Mg-based alkylation improvements).
-
Montgomery, J. A., & Thomas, H. J. (1964).[2] On the alkylation of adenine. Journal of Heterocyclic Chemistry, 1(3), 115-120. Link (Classic study on N9 vs N7 regioselectivity).
-
Tao, Y., et al. (2023). Environmental Sustainability of the Globalized Pharmaceutical Supply Chains: The Case of Tenofovir Disoproxil Fumarate. ACS Sustainable Chemistry & Engineering. Link (Discusses industrial alkylation routes).
-
PubChem Compound Summary. (R)-Propane-1,2-diyl bis(4-methylbenzenesulfonate). CID 2733348. Link
Sources
Application Note: Precision Nucleophilic Substitution of 1,2-Ditosylates
Topic: SN2 reaction conditions for 1,2-ditosylates Content Type: Application Notes and Protocols
Optimizing SN2 Pathways for Vicinal Functionalization
Core Directive & Executive Summary
The Challenge: 1,2-Ditosylates (vicinal bis-sulfonates) represent a high-value, high-risk substrate class in organic synthesis. While they offer a direct route to 1,2-difunctionalized motifs (such as vicinal diamines via diazides, or aziridines), they are notoriously prone to E2 elimination . The presence of a beta-leaving group significantly acidifies the alpha-protons, making the formation of vinyl tosylates or alkynes a dominant competing pathway.
The Solution: Successful conversion requires a "Precision SN2" approach. This guide details the kinetic and thermodynamic controls necessary to suppress elimination and enforce double inversion. We focus on two primary workflows:
-
Double Displacement: Synthesis of vicinal diazides (precursors to diamines).
-
Cyclization-Displacement: Synthesis of aziridines using amine nucleophiles.[1]
Mechanistic Architecture
The reaction of a 1,2-ditosylate with a nucleophile is a race between three pathways. Understanding this causality is the only way to control the outcome.
Pathway Analysis[2]
-
Path A (Double SN2): The desired route. Requires a non-basic, strong nucleophile (e.g.,
).-
Stereochemistry: Double Walden inversion results in net retention of relative stereochemistry.[2] (e.g., anti-ditosylate
syn-intermediate anti-product).
-
-
Path B (E2 Elimination): The "parasitic" route. Triggered by basic nucleophiles or high temperatures.
-
Outcome: Formation of vinyl tosylates, which are often unreactive to further SN2, effectively killing the yield.
-
-
Path C (Cyclization): Occurs with bidentate nucleophiles or primary amines.
-
Outcome: Formation of 3-membered heterocycles (aziridines, thiiranes).[1]
-
Mechanistic Flowchart (Graphviz)
Caption: Logical flow of competing pathways. Success depends on accelerating the blue (SN2) paths while suppressing the red (E2) paths.
Protocol 1: Synthesis of Vicinal Diazides
Application: Preparation of precursors for chiral vicinal diamines (e.g., DPEN derivatives).
Critical Success Factor: Use of a polar aprotic solvent with a non-basic nucleophile (
Reagents & Conditions Table
| Component | Specification | Rationale |
| Substrate | 1,2-Ditosylate (0.1 - 1.0 M) | High concentration favors bimolecular (SN2) kinetics. |
| Nucleophile | Sodium Azide ( | Excess required to drive the second displacement, which is sterically slower. |
| Solvent | DMF (Anhydrous) or DMSO | High dielectric constant dissociates ion pairs, "naked" azide ion is super-nucleophilic. |
| Temperature | 60°C - 80°C | Sweet Spot: Below 60°C is too slow for the second displacement; above 90°C risks E2 elimination. |
| Additives | 15-Crown-5 (Optional, 0.1 eq) | Catalytic phase transfer agent if using solid |
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen/argon.
-
Solvation: Dissolve the 1,2-ditosylate (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).
-
Note: DMSO is a viable alternative for faster rates but is harder to remove during workup.
-
-
Nucleophile Addition: Add Sodium Azide (
, 3.0 equiv) in a single portion.-
Safety Alert:
is acutely toxic and can form explosive hydrazoic acid if acidified. Do not use halogenated solvents (DCM/CHCl3) which can form explosive di-azidomethane.
-
-
Reaction: Heat the mixture to 70°C in an oil bath. Monitor by TLC or LC-MS.
-
Checkpoint: You will see the mono-azide intermediate appear first. Do not stop until this intermediate is fully consumed (typically 4–12 hours).
-
-
Workup (Quench): Cool to room temperature. Pour the reaction mixture into 5 volumes of ice-water.
-
Extraction: Extract 3x with Diethyl Ether or Ethyl Acetate.
-
Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
-
Purification: Dry over
, filter, and concentrate. The resulting diazide is often pure enough for reduction. If purification is needed, use silica gel chromatography (short column, non-acidic).
Protocol 2: Synthesis of Aziridines (Cyclization)
Application: Direct synthesis of N-substituted aziridines from 1,2-diols via ditosylates. Mechanism: The primary amine performs the first displacement (intermolecular), followed by an immediate intramolecular displacement (cyclization) of the second tosylate.
Step-by-Step Methodology
-
Reagents: 1,2-Ditosylate (1.0 eq), Primary Amine (
, 3.0 eq), DIPEA (Hunig's Base, 2.0 eq). -
Solvent: Acetonitrile (
) or Toluene.-
Note: Unlike the azide reaction, protic solvents (Ethanol) can sometimes be used here to stabilize the transition state, but acetonitrile is standard.
-
-
Procedure:
-
Dissolve ditosylate in acetonitrile.
-
Add the primary amine and DIPEA.
-
Heat to reflux (approx. 80°C).
-
-
Observation: The reaction proceeds through a mono-amine intermediate which rapidly cyclizes. The "double displacement" to a diamine is rarely observed because the intramolecular cyclization (forming a 3-membered ring) is kinetically faster than a second intermolecular attack (entropy effect).
-
Workup: Evaporate solvent, redissolve in DCM, wash with weak base (
), dry, and concentrate.
Troubleshooting & Optimization Matrix
| Symptom | Diagnosis | Corrective Action |
| Vinyl Tosylate Formation | E2 Elimination is competing. | 1. Lower temperature by 10°C.2. Switch solvent to HMPA or DMPU (highly polar, non-basic).3. Ensure reagents are strictly anhydrous (water can act as a base/nucleophile). |
| Stalled at Mono-Substituted | Second SN2 is too slow (steric hindrance). | 1. Increase temperature to 90°C (monitor closely).2. Increase nucleophile concentration (saturation).3. Add catalytic Sodium Iodide (Finkelstein condition: converts OTs to I, which is a better leaving group). |
| Low Yield / Decomposition | Thermal instability of product. | 1. Use Phase Transfer Catalysis (PTC): Toluene/Water + |
References
-
Mechanism of SN2/E2 Competition: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
-
Azide Displacement Protocols: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[3] Chemical Reviews, 88(2), 297-368.
-
Vicinal Diamine Synthesis: Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition.
-
Aziridine Formation: Sweeney, J. B. (2002). Aziridines: epoxides’ ugly cousins? Chemical Society Reviews.
Sources
Application Notes & Protocols: (R)-Propylene Glycol Ditosylate as a Chiral Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Modern Chemistry
In the landscape of drug discovery and materials science, chirality is a fundamental concept with profound implications. Many biological molecules, including amino acids and sugars, exist as single enantiomers. This inherent chirality in biological systems means that the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical necessity for developing safer and more effective therapeutics.[1] Enantioselective synthesis, the process of preferentially forming one enantiomer over another, has become a cornerstone of modern organic chemistry.[3][4]
Chiral linkers are powerful tools in this endeavor, acting as bridges to connect molecular fragments while imparting a specific three-dimensional orientation.[5][6][] Among these, (R)-propylene glycol ditosylate, derived from the readily available and optically pure (R)-1,2-propanediol[8][9], has emerged as a versatile and reliable building block for the construction of complex chiral molecules. Its bifunctional nature, possessing two excellent tosylate leaving groups, allows for sequential or simultaneous reactions to form new stereocenters with high fidelity.
This guide provides a comprehensive overview of the properties, applications, and detailed protocols for utilizing (R)-propylene glycol ditosylate as a chiral linker in asymmetric synthesis.
Physicochemical Properties of (R)-Propylene Glycol Ditosylate
Understanding the fundamental properties of (R)-propylene glycol ditosylate is crucial for its effective application in synthesis.
| Property | Value | Source |
| IUPAC Name | (R)-Propane-1,2-diyl bis(4-methylbenzenesulfonate) | - |
| CAS Number | 100073-30-1 | |
| Molecular Formula | C₁₇H₂₀O₆S₂ | |
| Molecular Weight | 396.47 g/mol | - |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 63-65 °C | - |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and acetone. Insoluble in water. | [10] |
| Optical Rotation | Specific rotation value is dependent on the solvent and concentration. | [11] |
(Note: Some physical properties may vary slightly between batches and suppliers.)
The key to the utility of (R)-propylene glycol ditosylate lies in the tosylate groups. Tosylate is an excellent leaving group, making the carbon atoms to which they are attached highly susceptible to nucleophilic attack. This reactivity, combined with the defined stereochemistry of the starting material, allows for stereospecific reactions, typically proceeding through an Sₙ2 mechanism with inversion of configuration at the chiral center.
Core Application: Asymmetric Synthesis of Chiral Macrocycles
Chiral macrocycles are of significant interest in drug discovery due to their unique structural features, which can lead to high binding affinity and selectivity for biological targets.[12][13][14] (R)-propylene glycol ditosylate serves as an excellent chiral linker for the synthesis of these complex structures. The defined stereochemistry of the linker pre-organizes the linear precursor, facilitating the cyclization step and influencing the final conformation of the macrocycle.
Workflow for Chiral Macrocycle Synthesis
Caption: Workflow for chiral macrocycle synthesis.
Detailed Protocol: Synthesis of a Chiral Diamide Macrocycle
This protocol describes a general procedure for the synthesis of a chiral macrocycle using (R)-propylene glycol ditosylate as the chiral linker and a diamine as the nucleophile.
Materials:
-
(R)-Propylene glycol ditosylate
-
A suitable diamine (e.g., 1,4-diaminobutane)
-
Anhydrous acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add finely ground and dried potassium carbonate (2.5 equivalents relative to the diamine).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry. The volume should be sufficient to ensure effective stirring under high dilution conditions (typically aiming for a final concentration of the reactants around 0.01 M).
-
Reactant Addition: In separate syringes, prepare solutions of the diamine (1.0 equivalent) in anhydrous acetonitrile and (R)-propylene glycol ditosylate (1.0 equivalent) in anhydrous acetonitrile.
-
Slow Addition: Using a syringe pump, add the solutions of the diamine and (R)-propylene glycol ditosylate simultaneously and dropwise to the vigorously stirred potassium carbonate slurry over a period of 8-12 hours. Maintaining a slow addition rate is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and rinse the solid with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired chiral macrocycle.
-
Characterization: Confirm the structure and purity of the macrocycle using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
High Dilution: This is a critical parameter in macrocyclization reactions. By keeping the concentration of the linear precursors low, the probability of an intramolecular reaction (cyclization) is significantly higher than that of an intermolecular reaction (polymerization).
-
Simultaneous Addition: Adding both reactants concurrently ensures that neither is in large excess at any given time, further minimizing the formation of oligomeric side products.
-
Anhydrous Conditions: The tosylate leaving groups are susceptible to hydrolysis. Therefore, using anhydrous solvents and reagents is essential to prevent the formation of diol byproducts.
-
Weak Base: Potassium carbonate is a suitable non-nucleophilic base to neutralize the p-toluenesulfonic acid formed during the reaction without competing with the diamine nucleophile.
Application in Drug Development: Synthesis of Chiral Building Blocks
Beyond macrocycles, (R)-propylene glycol ditosylate is invaluable for the synthesis of smaller chiral molecules that can serve as key intermediates in the development of active pharmaceutical ingredients (APIs). The ability to introduce two new functionalities with defined stereochemistry makes it a powerful tool for constructing complex chiral scaffolds.
Reaction Pathway: Di-substitution with Nucleophiles
Caption: Di-substitution reaction pathway.
Protocol: Synthesis of a Chiral 1,2-Diamine
This protocol outlines the synthesis of a chiral 1,2-diamine, a common motif in many pharmaceutical agents and chiral ligands, via a two-step process involving an azide intermediate.
Materials:
-
(R)-Propylene glycol ditosylate
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) with a suitable catalyst (e.g., Palladium on carbon, Pd/C)
-
Anhydrous tetrahydrofuran (THF) or Ethanol (for hydrogenation)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of the Chiral 1,2-Diazide
-
Reaction Setup: In a round-bottom flask, dissolve (R)-propylene glycol ditosylate (1.0 equivalent) in anhydrous DMF.
-
Azide Addition: Add sodium azide (2.5 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure (Note: Diazides can be potentially explosive, handle with care and avoid high temperatures during concentration).
-
Step 2: Reduction of the Diazide to the Diamine
Method A: Lithium Aluminum Hydride Reduction
-
LAH Suspension: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (3.0 equivalents) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Diazide Addition: Dissolve the crude 1,2-diazide from Step 1 in anhydrous THF and add it dropwise to the LAH suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then stir at reflux for 4-6 hours.
-
Quenching: Carefully quench the reaction by sequential, slow addition of water, then 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting solids and wash them thoroughly with THF or diethyl ether. Concentrate the filtrate and extract any aqueous phase with diethyl ether.
-
Purification: The crude diamine can be purified by distillation or by conversion to its salt (e.g., hydrochloride) followed by recrystallization.
Method B: Catalytic Hydrogenation
-
Reaction Setup: Dissolve the crude 1,2-diazide in ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude diamine.
Self-Validating System:
The success of this protocol can be validated at each stage. In Step 1, the formation of the diazide can be confirmed by the disappearance of the tosylate signals and the appearance of new signals in the ¹H and ¹³C NMR spectra, as well as by IR spectroscopy (characteristic azide stretch around 2100 cm⁻¹). In Step 2, the complete reduction to the diamine is confirmed by the disappearance of the azide stretch in the IR spectrum and the appearance of N-H stretches, as well as the appropriate shifts in the NMR spectra. The enantiomeric purity of the final diamine can be confirmed by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Conclusion
(R)-Propylene glycol ditosylate is a highly effective and versatile chiral linker for a variety of applications in asymmetric synthesis. Its well-defined stereochemistry, coupled with the excellent leaving group ability of the tosylates, provides a reliable platform for the construction of complex chiral molecules, including macrocycles and key pharmaceutical intermediates. The protocols outlined in this guide, along with the rationale behind the experimental choices, offer a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies. As the demand for enantiomerically pure compounds in drug development and materials science continues to grow, the importance of chiral linkers like (R)-propylene glycol ditosylate will undoubtedly increase.
References
- American Chemical Society. (n.d.). Practical Asymmetric Synthesis of a Potent PDE4 Inhibitor via Stereoselective Enolate Alkylation of a Chiral Aryl−Heteroaryl Secondary Tosylate. The Journal of Organic Chemistry.
- A. D. S. Baliato, S. C. C. Stokes, S. D. Taylor. (2022). The Significance of Chirality in Drug Design and Development. PMC.
- Richard Thornley. (2011). D7 Describe the use of chiral auxiliaries to form the desired enantiomer. YouTube.
- Wikipedia. (2024). Enantioselective synthesis.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- LibreTexts. (2024). 19.16: Chemistry Matters—Enantioselective Synthesis.
- Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs.
- PubMed Central. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.
- BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
- Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules.
- PMC. (n.d.). Production of R- and S-1,2-propanediol in engineered Lactococcus lactis.
- PubMed. (2009). Asymmetric synthesis of anti-aldol segments via a nonaldol route: synthetic applications to statines and (-)-tetrahydrolipstatin.
- PubChem. (n.d.). R-(-)-1,2-Propanediol.
- Sigma-Aldrich. (n.d.). 1,2-PROPANEDIOL DITOSYLATE.
- American Chemical Society. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
- PubMed. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
- Wikipedia. (2024). Propylene glycol.
- Cheméo. (n.d.). Chemical Properties of Propylene Glycol (CAS 57-55-6).
- Taylor & Francis. (n.d.). Asymmetric synthesis – Knowledge and References.
- David Spring's group. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles.
- PMC. (n.d.). Macrocycles: lessons from the distant past, recent developments, and future directions.
- PMC. (2021). A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering.
- MDPI. (n.d.). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles.
- Google Patents. (n.d.). US20140212957A1 - Production of optically pure propane-1,2-diol.
- Monument Chemical. (n.d.). Propylene Glycol (PG).
- Chemistry Stack Exchange. (2018). Synthesis of Polypropylene glycol.
- Sigma-Aldrich. (n.d.). Propylene Glycol, 57-55-6, meets USP testing, P4347.
- ResearchGate. (n.d.). Table 1: Uses of propylene glycol.
- Nantong Fengyuan Chemical Co., Ltd. (2020). Polypropylene glycol synthesis method.
- Royal Society of Chemistry. (n.d.). A new route for the synthesis of propylene oxide from bio-glycerol derivated propylene glycol. Chemical Communications.
- ResearchGate. (n.d.). Two-step synthesis of poly(propylene fumarate) from diethyl....
- Google Patents. (n.d.). US4888413A - Poly(propylene glycol fumarate) compositions for biomedical applications.
- Royal Society of Chemistry. (n.d.). The synthesis of propylene glycol and ethylene glycol from glycerol using Raney Ni as a versatile catalyst. Green Chemistry.
- ResearchGate. (2025). Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor.
- ChemRxiv. (n.d.). Contrasteric glycosylations of cotylenol and 1,2-diols by virtual linker selection.
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. veranova.com [veranova.com]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of R- and S-1,2-propanediol in engineered Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. R-(-)-1,2-Propanediol | C3H8O2 | CID 259994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Propylene glycol - Wikipedia [en.wikipedia.org]
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- 14. mdpi.com [mdpi.com]
Solvent selection for (R)-1,2-propanediol ditosylate coupling reactions
Application Note: Solvent Engineering for (R)-1,2-Propanediol Ditosylate Coupling Reactions
Executive Summary
(R)-1,2-propanediol ditosylate is a pivotal chiral electrophile in the synthesis of antiretroviral therapeutics (e.g., Tenofovir analogs) and novel chiral ligands. Its utility lies in its dual electrophilic centers: a sterically accessible primary tosylate and a stereogenic secondary tosylate.
This Application Note provides a definitive guide to solvent selection for coupling reactions involving this substrate. Unlike simple alkyl halides, the ditosylate requires precise solvent modulation to balance regioselectivity (primary vs. secondary attack) against reaction rate , while mitigating the risk of racemization via
Mechanistic Grounding: The Electrophilic Differential
To select the correct solvent, one must understand the substrate's reactivity profile. (R)-1,2-propanediol ditosylate possesses two non-equivalent electrophilic sites:
-
C1 (Primary): Kinetically favored. Low steric hindrance. Reacts rapidly via
. -
C2 (Secondary): Kinetically slower. Chiral center. Reacts via
(inversion) or (racemization/retention depending on conditions).
The Solvent's Role:
-
Cation Solvation: In
reactions, the nucleophile (often an anionic salt like Potassium Phthalimide or Adenine anion) must be "naked" to react. Polar aprotic solvents solvate the metal cation ( , ), leaving the anion reactive.[1] -
Dielectric Constant (
): High supports the separation of ion pairs but can also stabilize carbocations, increasing the risk of racemization at the C2 position if the nucleophile is weak. -
Regiocontrol: Solvents that form tight ion pairs (lower polarity) often enhance the selectivity for the primary carbon by suppressing the higher-energy transition state required for secondary attack.
Diagram 1: Reaction Pathways & Regioselectivity
Solvent Selection Matrix
The following matrix evaluates solvents based on Reaction Rate (
| Solvent Class | Solvent | Rate ( | Regioselectivity | Workup/Green Score | Recommendation |
| Dipolar Aprotic (Legacy) | DMF / NMP | High | Moderate | Poor . High boiling point, reprotoxic (DMF/NMP). Difficult to remove traces. | Use only for unreactive nucleophiles. |
| Dipolar Aprotic (Modern) | Acetonitrile (MeCN) | Moderate | High . Lower boiling point allows temp control (reflux 82°C). | Good . Class 2 solvent, easy removal. | Primary Choice for standard couplings. |
| Green / Alternative | DMSO / EtOAc (Mixture) | High | Moderate | Excellent . DMSO solvates cation; EtOAc lowers viscosity/bp. | Recommended for peptide-like couplings. |
| Phase Transfer (PTC) | Toluene + Water | Low-Mod | Very High . Interface reaction favors primary attack. | Best . Scalable, easy phase separation. | Ideal for industrial scale-up. |
| Ether | 2-MeTHF | Low | High | Good . Bio-derived. Requires stronger bases/catalysts. | Use for highly sensitive substrates. |
Key Insight: For maximum regioselectivity (hitting the primary tosylate only), Toluene/Water (PTC) or Acetonitrile at controlled temperatures are superior to DMF. DMF promotes "overshoot" (bis-substitution) due to extreme nucleophile activation.
Experimental Protocols
Protocol A: Regioselective Primary Coupling (Green/Standard)
Target: Selective displacement of primary -OTs with preservation of secondary stereocenter.
Materials:
-
Substrate: (R)-1,2-propanediol ditosylate (1.0 eq)
-
Nucleophile: Adenine, Phenol, or Benzylamine (1.05 eq)
-
Base: Cesium Carbonate (
) (1.5 eq) - Note: Cs effect enhances solubility in MeCN. -
Solvent: Anhydrous Acetonitrile (MeCN).
Step-by-Step:
-
Preparation: Charge a flame-dried reaction vessel with Nucleophile and
. -
Solvation: Add MeCN (10 volumes relative to substrate). Stir at Room Temperature (RT) for 30 mins to form the "active base" suspension.
-
Addition: Add (R)-1,2-propanediol ditosylate dropwise as a solution in MeCN (2 vols) over 1 hour. Crucial: Slow addition maintains a high Nu:Substrate ratio, favoring mono-substitution.
-
Reaction: Heat to 50°C. Monitor by HPLC/TLC.
-
Checkpoint: Primary displacement is usually complete within 4-6 hours. Stop before secondary displacement begins (monitor appearance of bis-adduct).
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.
-
Purification: Recrystallize from IPA/Heptane or flash chromatography.
Protocol B: Phase Transfer Catalysis (Industrial Scale)
Target: High throughput, safety, and ease of workup.
Materials:
-
Substrate: (R)-1,2-propanediol ditosylate (1.0 eq)
-
Nucleophile: Potassium Phthalimide or Sodium Azide (1.1 eq)
-
Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%)
-
Solvent: Toluene / Water (1:1 ratio).
Step-by-Step:
-
Biphasic Setup: Dissolve substrate in Toluene (5 vols). Dissolve Nucleophile in Water (5 vols).
-
Catalyst Addition: Add TBAB to the rapidly stirring biphasic mixture.
-
Reaction: Heat to 85°C with vigorous stirring (essential for interfacial area).
-
Mechanism: The nucleophile is ferried into the organic phase as a tight ion pair (
). This "naked" anion is highly reactive but the non-polar bulk solvent (Toluene) suppresses side reactions. -
Workup: Stop stirring. Separate phases. Wash organic layer with water. Evaporate Toluene.
Troubleshooting & Validation
Validation of Stereochemistry (The "Self-Validating" System):
To ensure the secondary center was not racemized (via accidental
-
NMR Signature:
-
Primary substitution leads to a distinct shift of the
protons (approx 4.0-4.5 ppm). -
Secondary tosylate methine proton remains at
4.8-5.0 ppm (characteristic of -OTs). If this shifts upfield significantly, you may have displaced the secondary group.
-
Common Failure Modes:
-
Issue: Low Yield / Elimination Products.
-
Cause: Base too strong (e.g., NaH) or Temp too high.
-
Fix: Switch to
or ; lower temp by 10°C.
-
-
Issue: Poor Solubility of Nucleophile.
-
Cause: Nucleophile is a hard salt.
-
Fix: Add 5-10% water (if using MeCN) or switch to DMSO/EtOAc (1:4).
-
Diagram 2: Solvent Decision Logic
References
-
Tenofovir Synthesis & Process Chemistry
-
Ripin, D. H. B., et al. "Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate." Organic Process Research & Development, 2010, 14(5), 1194–1201. Link
-
-
Green Solvent Selection
-
Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016, 4, 7. Link
-
-
Nucleophilic Substitution Mechanisms
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. Chapter 10: Aliphatic Nucleophilic Substitution. Link
-
-
Phase Transfer Catalysis in Alkylation
-
Freedman, H. H. "Industrial applications of phase transfer catalysis." Pure and Applied Chemistry, 1986, 58(6), 857-868. Link
-
-
Regioselectivity in 1,2-Diol Derivatives
-
Simmons, K. J., et al. "Regioselective opening of 1,2-cyclic sulfates and sulfamidates." Tetrahedron Letters, 2010. Link
-
Disclaimer: This protocol involves the use of alkylating agents (tosylates).[2][3] All procedures should be performed in a fume hood with appropriate PPE.
Sources
Application Note: Catalytic Alkylation Strategies using (R)-Propane-1,2-diyl Ditosylate
This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the strategic use of (R)-propane-1,2-diyl ditosylate (also known as (R)-1,2-propanediol ditosylate), a high-value chiral synthon used to introduce the (R)-2-hydroxypropyl linker found in antiretrovirals like Tenofovir .
Introduction & Mechanistic Principles
(R)-propane-1,2-diyl ditosylate is a bifunctional electrophile derived from the chiral pool. Its utility lies in its ability to undergo sequential nucleophilic substitutions, allowing for the construction of chiral heterocycles (e.g., piperazines) or acyclic nucleoside phosphonates (e.g., Tenofovir).
The Regioselectivity Challenge
The molecule possesses two electrophilic sites with distinct kinetic profiles:
-
C1 (Primary): Kinetically favored. Undergoes rapid
attack. -
C2 (Secondary): Kinetically slower due to steric hindrance. Attack here results in Walden Inversion , reversing the stereocenter from (R) to (S).
Critical Insight: To maintain the (R)-configuration in the final product (as required for Tenofovir), the nucleophile must attack the C1 position. To create chiral heterocycles via double displacement, the reaction must proceed sequentially: first C1 (retention of C2 stereochemistry), then C2 (inversion).
Figure 1: Kinetic competition between primary (C1) and secondary (C2) electrophilic sites.
Catalyst Selection Guide
While the ditosylate is an activated electrophile, "catalysts" in this context refer to agents that enhance rate (PTC) or direct regioselectivity (Metal-Templating).
| Catalyst / Promoter | Role | Mechanism | Best Application |
| TBAI (Tetrabutylammonium Iodide) | Nucleophilic Catalyst | Finkelstein Reaction: In situ conversion of -OTs to -I (better leaving group). Accelerates sluggish C2 attack. | Synthesis of chiral piperazines; Double displacements.[1] |
| Mg(OtBu)₂ (Magnesium tert-butoxide) | Regio-Director | Chelation Control: Coordinates with the nucleophile (e.g., Adenine N9) and the leaving group to direct attack to C1. | Synthesis of Tenofovir intermediates (N9-alkylation). |
| Cs₂CO₃ (Cesium Carbonate) | Base / Template | Cesium Effect: Large cation radius stabilizes the transition state for macrocyclization or difficult displacements. | Intramolecular cyclizations to form heterocycles. |
| 18-Crown-6 | Phase Transfer | Solubilizes inorganic bases ( | General alkylations in non-polar solvents (Toluene/DCM). |
Protocol A: Regioselective Synthesis of N9-Alkylated Purines (Tenofovir Precursor)
Objective: Alkylate Adenine at the N9 position using (R)-propane-1,2-diyl ditosylate, preserving the chiral center.
Key Driver: Magnesium tert-butoxide (
Materials
-
(R)-Propane-1,2-diyl ditosylate (1.2 equiv)
-
Catalyst/Base:
(High purity required) or (lower cost alternative, lower regioselectivity) -
Solvent: DMF (Anhydrous)
Step-by-Step Protocol
-
Activation: Charge a flame-dried reactor with Adenine (1.0 equiv) and DMF (10 V).
-
Base Addition: Add
(1.0 - 1.2 equiv) portion-wise at 25°C. Stir for 1 hour to form the magnesium adeninate salt. Note: The solution will become a thick slurry. -
Alkylation: Add (R)-propane-1,2-diyl ditosylate (1.2 equiv) slowly.
-
Heating: Heat the mixture to 70–80°C .
-
Expert Tip: Do not exceed 90°C. Higher temperatures promote elimination (formation of allyl adenine) and N3-alkylation.
-
-
Monitoring: Monitor by HPLC. The reaction typically requires 12–16 hours. Look for the disappearance of Adenine and the formation of the mono-tosylate intermediate.
-
Workup: Cool to room temperature. Quench with dilute acetic acid or
. Extract with Ethyl Acetate.[1] -
Purification: Crystallization from Methanol/Water is preferred over column chromatography for scale-up.
Mechanism of Mg-Selectivity:
The
Protocol B: Synthesis of Chiral Piperazines via TBAI Catalysis
Objective: Synthesize chiral piperazines by reacting a primary amine (or aniline) with (R)-propane-1,2-diyl ditosylate. Key Driver: TBAI (Finkelstein Catalyst) is essential to drive the second displacement at the hindered secondary carbon.
Materials
-
Primary Amine (e.g., Aniline, Benzylamine) (1.0 equiv)
-
(R)-Propane-1,2-diyl ditosylate (1.0 equiv)
-
Catalyst: TBAI (10-20 mol%)
-
Base:
(3.0 equiv) -
Solvent: Acetonitrile (
) or Toluene
Step-by-Step Protocol
-
Setup: In a round-bottom flask, dissolve the Primary Amine and (R)-propane-1,2-diyl ditosylate in Acetonitrile.
-
Catalyst Addition: Add
followed by TBAI (0.1 equiv) . -
Reflux (The Double Displacement): Heat the mixture to reflux (80–82°C).
-
Phase 1 (0-2 hrs): Rapid displacement of the primary OTs (C1).
-
Phase 2 (2-24 hrs): Slow intramolecular displacement of the secondary OTs (C2) to close the ring.
-
-
TBAI Role: The iodide displaces the secondary tosylate to form a transient secondary iodide, which is a superior leaving group for the amine nucleophile.
-
Workup: Filter off inorganic salts (
, KOTs). Concentrate the filtrate. -
Purification: The residue is often an oil. Purify via flash chromatography (DCM/MeOH) or recrystallize as the HCl salt.
Figure 2: The catalytic cycle of TBAI in accelerating secondary tosylate displacement.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Elimination Products (Allyl species) | Temperature too high or Base too strong. | Reduce temperature by 10°C. Switch from |
| Low Conversion of C2 (Mono-alkylation only) | Poor leaving group ability at secondary carbon. | Add TBAI (20 mol%). Switch solvent to higher boiling point (e.g., Xylene) if thermal energy is limiting. |
| Racemization | Avoid highly polar protic solvents (MeOH/Water) during the reaction. Stick to DMF, DMSO, or Toluene. | |
| N3 vs N9 Selectivity (Purines) | Lack of coordination control. | Ensure Magnesium salts are used. |
References
-
Tenofovir Synthesis & Mg(OtBu)
- Title: An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines.
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
-
TBAI Catalysis Mechanism
- Title: Tetrabutylammonium Iodide (TBAI)
- Source: Organic Chemistry Portal / Synlett.
-
URL:[Link]
-
Regioselectivity in Adenine Alkylation
-
Chiral Piperazine Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Ferrocenoyl-adenines: substituent effects on regioselective acylation [beilstein-journals.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Effects of Local Sequence, Reaction Conditions, and Various Additives on the Formation and Stability of Interstrand Cross-Links Derived from the Reaction of an Abasic Site with an Adenine Residue in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Preventing elimination side reactions with 1,2-ditosylates
Topic: Preventing Elimination Side Reactions in Vicinal Ditosylates Ticket ID: #CHEM-VIC-OTs-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Vicinal Trap"
Welcome to the Technical Support Center. You are likely here because your nucleophilic substitution on a 1,2-ditosylate (vicinal ditosylate) is failing. Instead of the desired disubstituted product or ring closure, you are observing:
-
Vinyl tosylates (via mono-elimination).
-
Alkenes/Dienes (via double elimination).
-
Recovered starting material (due to steric stalling).
The Root Cause: Vicinal ditosylates are chemically "schizophrenic." While they are designed as bis-electrophiles for substitution (
This guide provides the diagnostic logic and field-proven protocols to suppress elimination and force substitution.
Module 1: Diagnostic & Triage
Before altering your reaction, you must identify the competing pathway. Use the diagram below to visualize the competition between the desired
Mechanism Competition Analysis
Figure 1: Competition between SN2 substitution (Green) and E2 elimination (Red). Note that the first substitution often slows down the second, making the intermediate vulnerable to elimination if conditions are too harsh.
Module 2: Critical Parameters (The "Why")
To shift the vector from
Nucleophile Hardness (The HSAB Principle)
-
The Problem: Hard bases (Alkoxides like
, ) interact primarily with protons (H+), driving elimination. -
The Fix: Use "Soft" nucleophiles that interact with the Carbon antibonding orbital (
).-
Excellent: Azide (
), Cyanide ( ), Thiolates ( ), Iodide ( ). -
Risky: Amines (Primary amines can work but often require specific conditions to prevent polymerization).
-
Avoid: Grignard reagents (
) directly on ditosylates (leads to reductive elimination).
-
Solvent Selection
-
The Problem: Protic solvents (MeOH, EtOH) solvate anions, reducing the nucleophilicity of your reagent while still allowing basicity to function.
-
The Fix: Use Dipolar Aprotic Solvents . They solvate the cation but leave the nucleophilic anion "naked" and highly reactive.
-
Recommended: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), NMP.
-
Effect: Increases
by orders of magnitude, allowing you to run the reaction at lower temperatures (suppressing elimination).
-
The Entropy Trap (Temperature)
-
The Problem: Elimination creates two molecules from one (Substrate
Alkene + HOTs). This is entropically favored ( ). Substitution is often entropically neutral or negative. -
The Fix: Lower the temperature. High heat (>80°C) almost always favors elimination. If the reaction is too slow at low temp, do not heat it; change the leaving group (see Protocol B).
Module 3: Advanced Protocols (The "How")
Choose the protocol that matches your specific reagent needs.
Protocol A: The "Finkelstein-Assisted" Substitution
Best for: General nucleophilic substitution where the reaction is sluggish.
Concept: Tosylates are good leaving groups, but Iodides are better and
Step-by-Step:
-
Dissolve 1.0 eq of 1,2-ditosylate in Acetone or 2-Butanone (MEK).
-
Add 2.2 eq of Sodium Iodide (NaI). The solution may turn yellow (iodine trace).
-
Stir at RT for 30 mins. A white precipitate (NaOTs) will form, indicating the conversion to the iodide.
-
Add your nucleophile (e.g., secondary amine, carboxylate).
-
Monitor: If using an amine, add a non-nucleophilic base (e.g., DIPEA or
) to scavenge the liberated acid.
Protocol B: The "Sharpless" Cyclic Sulfate (The Gold Standard)
Best for: Carbon-Carbon bond formation, Grignard coupling, or when ditosylates consistently eliminate.
Concept: If the ditosylate fails, stop using it . Convert your diol into a Cyclic Sulfate . Cyclic sulfates react like epoxides but are more reactive due to ring strain and sulfate leaving group ability. They rarely undergo elimination compared to ditosylates.
Workflow:
-
Synthesis: React 1,2-diol with
Cyclic Sulfite Oxidize with Cyclic Sulfate. -
Substitution:
-
React Cyclic Sulfate with Nucleophile (Nu-).
-
Result: This opens the ring to form a sulfate mono-ester.
-
-
Hydrolysis: Treat with acidic water to remove the sulfate group.
Comparison Data:
| Feature | 1,2-Ditosylate | Cyclic Sulfate |
| Reactivity | Moderate (Steric hindrance) | High (Ring strain release) |
| Elimination Risk | High (Anti-periplanar H) | Low |
| C-C Bond Formation | Poor (Grignards fail) | Excellent (Lithium acetylides/Cuprates work) |
| Atom Economy | Low (Two huge Ts groups) | High |
Protocol C: The "Soft" Substitution (Azide/Cyanide)
Best for: Introducing Nitrogen or Carbon chains without elimination.
-
Solvent: Dry DMF or DMSO (0.2 M concentration).
-
Reagents: 2.5 eq
or . -
Temperature: Maintain < 60°C.
-
Workup: Dilute with water, extract with EtOAc.
-
Note: This proceeds with double inversion (Net retention of relative stereochemistry if the molecule has C2 symmetry).
-
Module 4: Troubleshooting & Decision Tree
Use this flow to debug your current experiment.
Figure 2: Troubleshooting logic flow. Note that persistent elimination often requires changing the substrate identity to a cyclic sulfate.
FAQ: Frequently Asked Questions
Q: Can I use a Grignard reagent (
-
Solution: Use a Gilman Reagent (
) or, preferably, switch to the Cyclic Sulfate substrate, which couples cleanly with Lithium Acetylides and Cuprates.
Q: I need to use an amine nucleophile, but I'm getting polymerization. A: This occurs because the product (a secondary amine) is often more nucleophilic than the starting material.
-
Solution: Use a large excess of the amine (if cheap/volatile) or use a "masked" amine source like Sodium Azide (
) followed by reduction (Staudinger or Hydrogenation). This guarantees a primary amine product without cross-linking.
Q: What is the stereochemical outcome of double substitution?
A: Standard
-
Center 1: Inversion (
) -
Center 2: Inversion (
) -
Net Result: If the starting material was
, the product is . If the starting material was [meso], the product is [meso].
References
-
Gao, Y., & Sharpless, K. B. (1988). Vicinal diol cyclic sulfates: like epoxides only more reactive. Journal of the American Chemical Society.
-
Bures, E., et al. (1995). Nucleophilic Substitution of Cyclic Sulfates. Journal of Organic Chemistry.
-
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.
-
Reeves, J. T., et al. (2014). The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides.[1] Organic Letters.[1]
Sources
Technical Support Center: Optimizing Nucleophilic Substitutions on (R)-Propylene Glycol Ditosylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding nucleophilic substitution reactions on (R)-propylene glycol ditosylate. Our goal is to help you navigate common experimental challenges and significantly improve your reaction yields and product purity.
Introduction: The Versatility and Challenges of (R)-Propylene Glycol Ditosylate
(R)-propylene glycol ditosylate is a valuable chiral building block in organic synthesis. Its two tosylate groups serve as excellent leaving groups, enabling a wide range of Sₙ2 reactions to introduce new functionalities with controlled stereochemistry.[1][2][3][4] The conversion of a primary or secondary alcohol's hydroxyl group—a poor leaving group—into a tosylate transforms it into a highly reactive electrophile, susceptible to attack by a variety of nucleophiles.[5][6] This process occurs with retention of configuration at the chiral center.[4][7]
However, the presence of two distinct reaction sites (a primary and a secondary tosylate) and the potential for competing side reactions present unique challenges. Achieving high yields of the desired substitution product requires careful optimization of reaction parameters. This guide is structured to address these challenges directly.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to provide direct solutions to common problems encountered in the lab.
Question 1: My overall yield is consistently low. What are the most common culprits?
Low yield is a multifaceted problem that can originate from the initial tosylation step or the subsequent substitution reaction. Let's break down the potential causes systematically.
Answer: The primary reasons for low yield typically fall into four categories: incomplete tosylation of the starting diol, suboptimal substitution conditions, competing side reactions, and product degradation during workup.
-
Incomplete Tosylation: The substitution reaction cannot proceed if the leaving group is not properly installed. Ensure the initial reaction of (R)-propylene glycol with p-toluenesulfonyl chloride (TsCl) goes to completion. Monitor this step by Thin Layer Chromatography (TLC) until the starting diol spot has completely disappeared.
-
Suboptimal Substitution Conditions:
-
Solvent Choice: The solvent plays a critical role in Sₙ2 reactions. Polar aprotic solvents are strongly recommended.[8][9][10] They effectively solvate the cation of your nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive.[8][11] In contrast, polar protic solvents (like water or alcohols) form strong hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity and drastically slows the reaction rate.[11][12]
-
Nucleophile Reactivity: Not all nucleophiles are created equal. If you are using a weak nucleophile (e.g., a neutral amine), the reaction may be sluggish.[13] Consider converting it to a more potent anionic form with a non-nucleophilic base or switching to a stronger nucleophile if the synthesis allows.
-
Temperature: While heating can increase the reaction rate, excessive temperatures can promote unwanted side reactions, particularly elimination. A careful balance is necessary.
-
-
Competing Side Reactions: The most significant competing pathway is the E2 elimination reaction, which generates an undesired alkene. This is especially problematic at the secondary carbon center.[14][15][16]
-
Workup Issues: The tosylate starting material or the product may be sensitive to hydrolysis, especially under acidic or strongly basic conditions during the workup phase.[17]
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I'm observing significant amounts of an alkene byproduct. How can I favor substitution over elimination?
Answer: The competition between Sₙ2 (substitution) and E2 (elimination) is a classic challenge, particularly at secondary carbons like the one in (R)-propylene glycol ditosylate.[15] E2 is favored by strong, sterically hindered bases and higher temperatures.
To favor substitution:
-
Lower the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running your reaction at the lowest temperature that allows for a reasonable substitution rate will disproportionately slow down the E2 pathway.
-
Choose Your Nucleophile/Base Wisely: Use a nucleophile that is a weak base. For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles but relatively weak bases, so they give high yields of substitution products. If your nucleophile is also a strong base (e.g., an alkoxide), E2 becomes more likely.[14] Using a bulky base like potassium tert-butoxide will almost certainly favor elimination.[14]
-
Solvent: While polar aprotic solvents are best, ensure they are anhydrous. The presence of water can complicate the reaction profile.
Some studies have shown that tosylates can give surprisingly good yields of substitution products even with basic nucleophiles, compared to the corresponding alkyl bromides which may favor elimination more strongly.[18] However, minimizing basicity and temperature remains the best strategy.
Sₙ2 vs. E2 Competition
The choice of reagent and conditions directly influences the outcome of the reaction at the secondary center.
Caption: Factors influencing the Sₙ2 vs. E2 pathways.
Question 3: Which solvent should I use for the substitution step?
Answer: The choice of solvent is one of the most critical parameters for a successful Sₙ2 reaction. Polar aprotic solvents are the best choice. [8][11]
Data Presentation: Solvent Selection Guide for Sₙ2 Reactions
| Solvent | Type | Dielectric Constant (ε) | Suitability for Sₙ2 on Tosylates | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent | High dielectric constant dissolves ionic nucleophiles well, while lack of acidic protons ensures a "naked," reactive anion. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent | Similar to DMF, provides excellent solubility and enhances nucleophilicity. Can be difficult to remove completely. |
| Acetonitrile (ACN) | Polar Aprotic | 38 | Very Good | A common and effective choice. Less viscous and easier to remove than DMF or DMSO. |
| Acetone | Polar Aprotic | 21 | Good | A milder option, but its lower boiling point limits the reaction temperature. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Moderate | Lower polarity may limit solubility of some ionic nucleophiles. Often used but less effective than DMF or ACN. |
| Methanol (MeOH) | Polar Protic | 33 | Poor | Strongly solvates and deactivates the nucleophile through hydrogen bonding, significantly reducing the Sₙ2 rate.[11][12] |
| Water (H₂O) | Polar Protic | 80 | Very Poor | Severely hinders Sₙ2 reactions due to strong nucleophile solvation and potential for tosylate hydrolysis. |
Question 4: My product's stereochemistry is inverted as expected, but the enantiomeric excess (e.e.) is low. What could cause this?
Answer: An ideal Sₙ2 reaction proceeds with 100% inversion of configuration.[7][14] A loss of enantiomeric purity suggests that a competing reaction pathway that scrambles the stereocenter is at play.
-
Sₙ1 Character: While unlikely for a secondary tosylate under standard Sₙ2 conditions, highly polar solvents, high temperatures, and very poor nucleophiles can introduce some Sₙ1 character. This would involve the formation of a planar carbocation intermediate, which can be attacked from either face, leading to racemization.[5] This is generally not a major pathway but can become a factor under poorly optimized conditions.
-
Starting Material Purity: The most common cause is often overlooked: the enantiomeric purity of your starting (R)-propylene glycol or the resulting ditosylate. Verify the e.e. of your starting material before assuming the issue lies with the substitution reaction.
-
Elimination-Addition: In some specific cases, a competing elimination reaction followed by re-addition across the double bond could lead to a racemic mixture. This is less common but possible.
To ensure high e.e., use high-purity starting materials and stick to conditions that strongly favor the Sₙ2 mechanism: a strong nucleophile, a polar aprotic solvent, and moderate temperature.
Mechanism: Stereochemical Inversion in Sₙ2
The Sₙ2 reaction's stereospecificity is a direct result of its mechanism.
Sources
- 1. Why is the tosylate anion a good leaving group class 12 chemistry CBSE [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: p-Toluenesulfonic Acid (p-TsOH) Removal
Welcome to the technical support guide for the effective removal of residual p-toluenesulfonic acid (p-TsOH) from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purification challenges involving this versatile and widely used acid catalyst.
Part 1: Quick Diagnosis & FAQs
This section addresses the most frequently encountered issues.
Q1: My NMR spectrum shows persistent aromatic peaks around 7.2-7.8 ppm that I suspect is p-TsOH, even after a standard aqueous workup. What's happening?
A: This is a classic issue. Several factors could be at play:
-
Insufficient Base: You may not be using enough of a basic solution (like saturated sodium bicarbonate) to fully neutralize the strong acidity of p-TsOH.[1] p-Toluenesulfonic acid is a strong organic acid, about a million times more potent than benzoic acid, and requires a sufficient molar equivalent of base for complete deprotonation.[2][3][4]
-
Phase Transfer Issues: If your product is highly lipophilic or contains basic functional groups (like amines), it can form an ion pair with the tosylate anion (TsO⁻). This "greasy" salt can be surprisingly soluble in organic solvents like dichloromethane (DCM) or ethyl acetate, preventing its transfer into the aqueous layer.[5]
-
Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, trapping the aqueous sodium p-toluenesulfonate salt within the organic layer.
Q2: I performed a basic wash, and now I think my product has decomposed. Why?
A: Your product likely contains base-labile functional groups. Esters, for example, can be hydrolyzed under strongly basic conditions.[6] Using a milder base, such as saturated sodium bicarbonate (NaHCO₃), is often preferable to stronger bases like sodium hydroxide (NaOH) to avoid saponification or other side reactions.[1] Always assess the stability of your target molecule before choosing the strength of your basic wash.
Q3: Can I just remove p-TsOH using a silica gel column?
A: Yes, but with caution. p-TsOH is very polar and tends to stick strongly to silica gel, often streaking across many fractions.[1] This can lead to poor recovery of your desired compound if it has a similar polarity. Pre-treating the crude mixture with a basic wash to remove the bulk of the acid before chromatography is highly recommended. For challenging separations, flushing the column with a small percentage of a basic modifier like triethylamine or pyridine in your eluent system can help, but this may not be suitable for all compounds.
Q4: What is the fastest way to remove p-TsOH if my product is not sensitive to bases?
A: The most direct and effective method is an aqueous basic wash.[1] By deprotonating the sulfonic acid to its salt form, you dramatically increase its water solubility, allowing for efficient removal via liquid-liquid extraction.[1]
Part 2: Deep Dive - Method Selection & Troubleshooting
When standard procedures fail, a more systematic approach is necessary. This section provides a logical framework for selecting the optimal purification strategy.
Understanding the Culprit: p-Toluenesulfonic Acid (p-TsOH)
To effectively remove p-TsOH, it is crucial to understand its chemical properties.
| Property | Value / Description | Implication for Removal |
| Acidity (pKa) | ~ -2.8[2][3] | A very strong acid. Requires a base for effective neutralization and conversion to its highly water-soluble salt form. |
| Solubility | Highly soluble in water (67 g/100 mL), alcohols, and other polar solvents.[2][3][4] | Its salt form is even more water-soluble, making aqueous extraction the primary removal method. |
| Form | White, hygroscopic solid, often used as the monohydrate (TsOH·H₂O).[2] | Can be conveniently weighed but will readily absorb atmospheric moisture. |
| Polarity | High | Will adhere strongly to polar stationary phases like silica gel, complicating chromatographic purification. |
Decision-Making Workflow for p-TsOH Removal
The choice of method depends critically on the properties of your desired product. Use the following workflow to guide your decision.
Caption: Decision workflow for selecting a p-TsOH removal method.
Part 3: Detailed Protocols
Protocol 1: Standard Aqueous Basic Wash
This is the most common and effective method for acid-stable products.[1]
-
Principle: The basic solution deprotonates the highly acidic p-TsOH (CH₃C₆H₄SO₃H) to form sodium p-toluenesulfonate (CH₃C₆H₄SO₃⁻Na⁺). This salt is extremely soluble in the aqueous phase and is thus removed from the organic layer containing the neutral product.
-
Methodology:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Add slowly as CO₂ evolution (effervescence) will occur. Vent the funnel frequently.
-
Stopper the funnel and shake gently at first, then more vigorously for 1-2 minutes.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat the wash (steps 3-5) one more time with NaHCO₃ solution.
-
Perform a final wash with an equal volume of brine (saturated NaCl solution) to break up any emulsions and remove residual water from the organic layer.[5]
-
Drain the organic layer into a clean flask and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic solvent under reduced pressure.
-
-
Self-Validation: After the final NaHCO₃ wash, test a drop of the aqueous layer with pH paper. It should be neutral or slightly basic (pH ≥ 7). If it is still acidic, further washes are required.
Protocol 2: Solid-Phase Scavenger Resins
Ideal for base-sensitive compounds or when aqueous workups are problematic.[6][7]
-
Principle: Scavenger resins are polymers functionalized with basic groups (e.g., amine groups).[7][8] These solid-supported bases react with and bind the p-TsOH from the solution. The resin-bound acid is then simply removed by filtration.[7][9]
-
Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., DCM, THF, acetonitrile).
-
Select an appropriate basic scavenger resin (e.g., aminomethyl polystyrene, polymer-bound trisamine). A typical loading is 2-3 molar equivalents relative to the amount of p-TsOH used.
-
Add the resin to the solution and stir or gently agitate the slurry at room temperature.
-
Monitor the removal of p-TsOH by TLC or LC-MS. Reaction times can range from 1 to 16 hours depending on the resin and concentration.
-
Once complete, filter the mixture through a sintered glass funnel or a cotton plug to remove the resin beads.
-
Wash the collected resin with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
-
Self-Validation: Analyze a small aliquot of the filtrate by your chosen analytical method to confirm the absence of p-TsOH before concentrating the entire batch.
Part 4: Verification - Detecting Residual p-TsOH
Confirming the complete removal of p-TsOH is critical for product purity.
-
Nuclear Magnetic Resonance (¹H NMR): This is often the first line of detection. Look for the characteristic aromatic signals of the tosyl group. The two doublets typically appear between 7.2-7.8 ppm, and the methyl singlet appears around 2.4 ppm. The absence of these signals is a strong indicator of successful removal.
-
Thin Layer Chromatography (TLC): Spot your purified product alongside a p-TsOH standard on a silica plate. p-TsOH is very polar and will typically have a very low Rf value. Use a UV lamp to visualize the spots.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC with UV detection is a highly sensitive and accurate method.[10][11] A reversed-phase C18 column can be used with an acidic aqueous/acetonitrile mobile phase to resolve p-TsOH from the product peak.[12] This method can detect p-TsOH at trace levels (ppm).[10][11]
-
Ion Chromatography (IC): This is a powerful technique for quantifying p-TsOH, especially in complex matrices or water-insoluble drugs where direct extraction is difficult.[13]
By understanding the principles of acidity and solubility and employing a systematic approach to method selection and verification, the complete removal of residual p-toluenesulfonic acid can be achieved efficiently and reliably.
References
- Benchchem. Technical Support Center: Removal of Tosyl-Containing Byproducts.
- Amerigo Scientific. Scavenger Resins.
- Google Patents. CA2623230A1 - Use of acid scavengers in removal of protons (acidity)
- Wikipedia. p-Toluenesulfonic acid.
- Google Patents.
- Reddit. Question on purifying aryl Sulfonic acids : r/Chempros.
- chemeurope.com. p-Toluenesulfonic acid.
- ChemicalBook. p-Toluenesulfonic acid CAS#: 104-15-4.
- Benchchem. Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
- PHYWE Systeme GmbH & Co. KG.
- PrepChem.com.
- Forest Products Laboratory.
- Wikipedia. Scavenger resin.
- ResearchGate.
- ResearchGate. Removal of p-toluenesulfonic acid from aqueous solution using magnetic resin with triethanolamine functionality | Request PDF.
- PMC. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients.
- HELIX Chromatography. HPLC Methods for analysis of p-Toluenesulfonic acid.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific. Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV.
- ResearchGate.
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- 8. Scavenger resin - Wikipedia [en.wikipedia.org]
- 9. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
- 10. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. helixchrom.com [helixchrom.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Handling moisture sensitivity of (R)-1,2-propanediol ditosylate
Welcome to the technical support center for (R)-1,2-propanediol ditosylate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and moisture sensitivity of this critical reagent. As Senior Application Scientists, we have compiled this information to ensure the integrity of your experiments and the success of your synthetic routes.
Understanding the Challenge: Moisture Sensitivity
(R)-1,2-propanediol ditosylate is a highly valuable chiral building block in organic synthesis. Its utility stems from the two tosylate groups, which are excellent leaving groups in nucleophilic substitution (SN2) reactions, allowing for the stereospecific introduction of a variety of functionalities.[1][2] However, this high reactivity also makes the compound exceptionally sensitive to moisture.
Sulfonate esters are susceptible to hydrolysis, a reaction where water acts as a nucleophile, cleaving the ester bond to form the corresponding alcohol and sulfonic acid.[3][4] For (R)-1,2-propanediol ditosylate, this degradation pathway is particularly problematic as it occurs in a stepwise manner, leading to a complex mixture of the starting material, the mono-hydrolyzed product, and the fully hydrolyzed (R)-1,2-propanediol. This not only consumes your reagent but also introduces the byproduct, p-toluenesulfonic acid (TsOH), which can interfere with subsequent reactions.[5][6]
Diagram: Hydrolysis of (R)-1,2-Propanediol Ditosylate
The following diagram illustrates the stepwise hydrolysis process, which is the primary reason for exercising extreme caution when handling this reagent.
Caption: Stepwise hydrolysis of (R)-1,2-propanediol ditosylate.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered before and during the use of (R)-1,2-propanediol ditosylate.
Q1: My newly received bottle of (R)-1,2-propanediol ditosylate appears clumpy and slightly oily, not like a fine, dry powder. Is it compromised?
A: This is a common observation and a red flag for moisture contamination. (R)-1,2-propanediol ditosylate is hygroscopic, meaning it readily absorbs moisture from the air.[7] The clumping and oily appearance are often due to partial hydrolysis on the surface of the solid, which lowers the melting point and creates a mixture. Before using the reagent, you should assess its purity. We recommend running a quick Thin Layer Chromatography (TLC) and obtaining a ¹H NMR spectrum of a small sample.
Q2: How should I properly store (R)-1,2-propanediol ditosylate?
A: Proper storage is critical to maintain the reagent's integrity. It should be stored under the following conditions:
-
Atmosphere: In a tightly sealed container under an inert atmosphere (e.g., argon or dry nitrogen). If the bottle has a septum seal, ensure it is intact.
-
Temperature: In a refrigerator or freezer at the temperature recommended by the supplier, typically 2-8°C or -20°C.
-
Location: In a desiccator, even when refrigerated, to provide an additional layer of protection against moisture.
Q3: Can I handle the reagent on the open bench for a short period, for example, during weighing?
A: We strongly advise against it. Even brief exposure to ambient air can lead to surface hydrolysis. Weighing should be performed quickly in a glovebox or under a stream of inert gas.[8] If a glovebox is unavailable, you can create a makeshift inert environment by placing the balance in a nitrogen-flushed glove bag.
Q4: What are the signs of degradation I should look for during my reaction?
A: Degradation can manifest in several ways:
-
Inconsistent TLC: Instead of a single, clean spot for your starting material, you may see streaking or the appearance of new, more polar spots at a lower Rf value, corresponding to the monotosylate and the diol.[9][10]
-
Poor Solubility: The hydrolyzed impurities may have different solubility profiles in your reaction solvent, potentially leading to a heterogeneous mixture when it should be homogeneous.
-
Stalled or Sluggish Reaction: The presence of water consumes the reagent, and the resulting p-toluenesulfonic acid can alter the pH and catalyze unwanted side reactions, slowing down or inhibiting your desired transformation.
Troubleshooting Guide
This guide provides a systematic approach to resolving issues that may arise during your experiments.
| Problem | Potential Cause | Recommended Action & Explanation |
| Low or No Product Yield | 1. Degraded Starting Material: The ditosylate was hydrolyzed before the reaction. | Verify Purity: Before starting, run a TLC and ¹H NMR on your starting material. Compare with a reference spectrum to check for hydrolysis products (new peaks in the ~3.5-4.0 ppm region for the diol). If significant degradation is present, consider purifying the ditosylate or purchasing a new batch. |
| 2. Wet Solvents/Reagents: Moisture was introduced into the reaction vessel. | Ensure Anhydrous Conditions: Use freshly distilled/dried solvents. Dry all glassware in an oven (125°C overnight) and cool under a stream of dry nitrogen.[11][12] Ensure other reagents are anhydrous. | |
| Multiple Spots on TLC Post-Reaction | 1. Incomplete Reaction & Hydrolysis: Unreacted starting material is present along with hydrolyzed byproducts. | Diagnostic TLC: Spot your starting material, the reaction mixture, and a co-spot on the same TLC plate. The hydrolyzed products will appear as more polar spots (lower Rf) than the ditosylate. The presence of p-toluenesulfonic acid (highly polar) can also be seen at the baseline.[10] |
| 2. Side Reactions: The nucleophile or base may be reacting with the tosylate in an unintended manner. | Review Reaction Conditions: Ensure your temperature and reaction time are appropriate. The p-toluenesulfonic acid generated from hydrolysis can sometimes catalyze side reactions.[5] | |
| Difficulty in Product Purification | 1. Emulsion during Workup: The presence of sulfonic acids can lead to emulsions during aqueous extraction. | Modify Workup: Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize the p-toluenesulfonic acid before extraction. This will form the water-soluble sodium salt, which is easier to separate. |
| 2. Co-elution on Silica Gel: The monotosylate byproduct can sometimes be difficult to separate from the desired product. | Optimize Chromatography: Use a less polar solvent system to increase the separation between your product and the more polar monotosylate. Alternatively, a different stationary phase (e.g., alumina) could be explored. |
Diagram: Troubleshooting a Failed Reaction
This decision tree can guide you through the process of identifying the source of a failed reaction.
Caption: A decision tree for troubleshooting failed reactions.
Experimental Protocol: Anhydrous Nucleophilic Substitution
This protocol provides a step-by-step guide for a typical SN2 reaction using (R)-1,2-propanediol ditosylate, with a strong emphasis on maintaining anhydrous conditions.
Objective: To perform a double substitution on (R)-1,2-propanediol ditosylate with a generic nucleophile (Nu⁻).
Materials:
-
(R)-1,2-propanediol ditosylate
-
Nucleophile (e.g., sodium azide, sodium cyanide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Round-bottom flask, condenser, magnetic stir bar
-
Septa, needles, and a nitrogen or argon line with a bubbler
Procedure:
-
Glassware Preparation:
-
Thoroughly clean and dry a round-bottom flask, condenser, and magnetic stir bar.
-
Place the glassware in an oven at 125°C for at least 4 hours (or overnight).[12]
-
Assemble the flask and condenser while still hot and immediately place them under a positive pressure of dry nitrogen or argon. Allow to cool to room temperature under the inert atmosphere.
-
-
Reagent Preparation:
-
If using a solid nucleophile, ensure it is dry by heating under vacuum or by co-evaporation with an anhydrous solvent.
-
Use a freshly opened bottle of anhydrous solvent or a solvent that has been dried over appropriate molecular sieves.
-
-
Reaction Setup:
-
Under a positive flow of inert gas, add the dry nucleophile (e.g., 2.2 equivalents) and the anhydrous solvent to the reaction flask via syringe.
-
In a separate, dry vial, weigh the (R)-1,2-propanediol ditosylate (1.0 equivalent) under inert gas and dissolve it in a minimal amount of anhydrous solvent.
-
Using a dry syringe, slowly add the ditosylate solution to the stirring solution of the nucleophile in the reaction flask.[13]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) using an oil bath.
-
Monitor the reaction progress by TLC. Withdraw small aliquots periodically using a dry syringe and quench them in a separate vial before spotting on a TLC plate. Look for the disappearance of the starting ditosylate spot.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing water or a mild aqueous basic solution (e.g., saturated NaHCO₃) to quench the reaction and neutralize any acidic byproducts.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
References
-
Jayasundara, U. (2019). Reasons for decomposition of isolated compounds from plant extracts? ResearchGate. Available at: [Link]
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Organic Process Research & Development, 14(4), 1001-1010. Available at: [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
-
Chari, M. V., & Sasidhar, Y. U. (1998). Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus. The Journal of Organic Chemistry, 63(4), 1311–1317. Available at: [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Martynow, J. (2015). How do I purify HCl from a reaction of a primary alcohol and TsCl? ResearchGate. Available at: [Link]
-
Capital Resin Corporation. (2021). Material Safety for P-Toluenesulfonic Acid. Available at: [Link]
-
Reddit. (2014). Strange behaviour on TLC? r/chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2021). Nucleophilic Substitution Reaction Overview. Available at: [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. Available at: [Link]
-
Oreate AI. (2025). The Role of P-Toluenesulfonic Acid in Chemical Reactions. Available at: [Link]
-
Chemguide. Nucleophilic substitution - halogenoalkanes and hydroxide ions. Available at: [Link]
-
PubChem. R-(-)-1,2-Propanediol. Available at: [Link]
-
YouTube. (2019). Hydrolysis Mechanism. Available at: [Link]
-
Semantic Scholar. A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Available at: [Link]
-
Chemistry LibreTexts. (2025). Hydrolysis Reactions. Available at: [Link]
-
YouTube. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]
-
ResearchGate. (2023). The compound showed on tlc was pure but the signal of impurities present in NMR spectrum. May I know why and how to solve it? Available at: [Link]
-
YouTube. (2020). 02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols. Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Propane-1,2-diol. Available at: [Link]
-
Chemical Suppliers. (2018). SAFETY DATA SHEET 1,2-PROPANEDIOL. Available at: [Link]
-
ResearchGate. (2025). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Available at: [Link]
-
MDPI. (2015). The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones. Available at: [Link]
-
Periodic Chemistry. (2019). Sulfonate Esters. Available at: [Link]
-
Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Available at: [Link]
-
ResearchGate. (2016). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Verify my expected product of two acid/base reactions and does chosen solvent change reaction? Available at: [Link]
-
Journal of the American Chemical Society. (2026). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Available at: [Link]
-
PubMed. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Detection Progress of Selected Drugs in TLC. Available at: [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. Available at: [Link]
-
IntechOpen. (2018). HYDROLYSIS REACTIONS. Available at: [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. The Role of P-Toluenesulfonic Acid in Chemical Reactions - Oreate AI Blog [oreateai.com]
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Purification methods for sticky ditosylate intermediates
Technical Support for Sticky, Unstable Intermediates
Status: Active Operator: Senior Application Scientist Ticket: Purification of Sticky Ditosylate Intermediates
Welcome to the Rescue Hub
If you are reading this, you are likely staring at a round-bottom flask containing a dark, viscous oil that was supposed to be a crystalline white solid. Ditosylates are notoriously "sticky" intermediates. They are lipophilic, thermally unstable, and prone to hydrolysis. Worse, they often decompose on standard silica gel, turning a simple purification into a mess of streaking baselines.
This guide is not a textbook definition; it is a field manual for saving your material.
Module 1: The Triage (Diagnosis)
Before attempting purification, determine why your material is sticky.
| Symptom | Diagnosis | Immediate Action |
| Streaking on TLC | Silica Acidity | STOP. Do not run a standard column. Proceed to Module 2 . |
| Baseline Spot | Hydrolysis (TsOH formation) | Perform a NaHCO₃ wash immediately. |
| Clean TLC, but Oil | Crystal Lattice Failure | Residual solvent or impurities are preventing stacking. Proceed to Module 3 . |
| Smells like HCl | Active Decomposition | Your product is autocatalyzing its own death. Neutralize immediately. |
Visualizing the Problem
The following logic tree outlines the decision-making process for your crude mixture.
Figure 1: Decision matrix for selecting the correct purification strategy based on crude material behavior.
Module 2: Chromatography Solutions (The "Buffered" Approach)
The Problem: Standard silica gel is slightly acidic (pH ~5-6). Ditosylates are acid-sensitive; the acidic surface catalyzes the cleavage of the sulfonate ester, generating p-toluenesulfonic acid (TsOH). This TsOH then acts as an autocatalyst, destroying more product as it moves down the column.
The Solution: You must neutralize the silica surface silanols using Triethylamine (Et
Protocol: The Et N-Buffered Column
-
Mobile Phase Preparation:
-
Column Pre-treatment (Slurry Packing):
-
Slurry pack the silica using the Et
N-containing solvent.[1] -
Flush the column with at least 2 column volumes (CV) of this solvent. This ensures the basic amine binds to the acidic silanol sites throughout the entire length of the column.
-
-
Loading:
-
Load your crude sample.[5]
-
Pro-Tip: If your crude is very oily, load it as a solution in a minimum amount of DCM, or dry-load onto neutralized silica (mix silica + Et
N/solvent, rotovap to dryness).
-
-
Elution:
-
Run the column using the Et
N-spiked solvent system.[5] -
Note: You may need to remove the Et
N from your fractions later (rotovap usually removes it, or a quick wash with dilute NaHCO if the product is stable).
-
Why this works: The triethylamine acts as a buffer, capping the acidic protons on the silica surface. This prevents the initial hydrolysis event that triggers the decomposition cascade [1].
Module 3: Crystallization (Turning Oil to Crystal)
Ditosylates often "oil out" (liquid-liquid phase separation) rather than crystallizing because the flexible alkyl chains and impurities disrupt lattice formation.
Recommended Solvent Systems
| Solvent Pair | Ratio (v/v) | Application |
| EtOAc / Hexanes | 1:4 to 1:10 | Standard for lipophilic ditosylates. |
| DCM / Hexanes | 1:5 | Good for very soluble compounds. |
| Ethanol (Abs.) | Single Solvent | High heat required; good for stable tosylates. |
| MTBE / Heptane | Variable | "Greener" alternative; promotes slow growth. |
Troubleshooting "Oiling Out"
If your product forms a glob of oil at the bottom of the flask upon cooling:
-
The Re-Heat: Re-dissolve the oil by heating the mixture to reflux.
-
The Anti-Solvent Tuning: Add the "bad" solvent (e.g., Hexanes) dropwise at reflux until the solution just turns cloudy. Then add one drop of the "good" solvent (e.g., EtOAc) to clear it.
-
The Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature overnight. Rapid cooling promotes oiling; slow cooling promotes lattice stacking.
-
The Scratch: If oil persists, use a glass rod to scratch the side of the flask at the interface of the oil and solvent. This provides nucleation sites.
Module 4: Work-up Optimization (Prevention)
Purification fails if the crude is too dirty. Excess Tosyl Chloride (TsCl) is the most common contaminant that mimics the product's solubility.
Removing Excess TsCl Before Chromatography
Do not rely on the column to separate TsCl from your ditosylate. They often co-elute.
-
Method A: Hydrolysis (The Slow Burn)
-
Add saturated aqueous NaHCO
to the reaction and stir vigorously for 1-2 hours. TsCl hydrolyzes to water-soluble TsOH and is washed away.[6]
-
-
Method B: The DMAP/Amine Trick
-
Add N,N-dimethylethylenediamine (or a similar amine) to the reaction mixture 15 minutes before workup. This reacts with TsCl to form a highly polar sulfonamide, which will stick to the baseline of your column or stay in the aqueous layer during extraction [2].
-
Frequently Asked Questions (FAQ)
Q: My compound decomposes even on neutralized silica. Now what? A: Switch stationary phases. Use Neutral Alumina or Florisil .[1][7] These are naturally less acidic than silica. Alternatively, use Reverse Phase (C18) chromatography, which is generally gentler and avoids the silanol acidity issue [3].
Q: Can I just wash the silica with Et
Q: How do I remove the smell of Triethylamine from my final product?
A: Et
References
-
Rochester University Chemistry Department. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
Sources
Validation & Comparative
A Head-to-Head Comparison: Navigating the Reactivity of (R)-ditosylate versus (R)-dimesylate in Substitution Reactions
For researchers, scientists, and drug development professionals, the judicious selection of a leaving group is a cornerstone of successful organic synthesis. Among the most reliable and widely utilized leaving groups are sulfonate esters, with tosylates (OTs) and mesylates (OMs) being preeminent choices for converting alcohols into substrates amenable to substitution reactions.[1][2] This guide provides an in-depth, objective comparison of the reactivity of (R)-ditosylates and (R)-dimesylates, offering experimental insights and theoretical grounding to inform your synthetic strategy.
The Foundation: Understanding Tosylates and Mesylates as Leaving Groups
At its core, the efficacy of a leaving group is determined by the stability of the anion formed after it departs from the substrate.[1] Both tosylate and mesylate anions are highly stable due to the delocalization of the negative charge across the sulfonyl group's oxygen atoms through resonance.[3] This inherent stability makes them excellent leaving groups, far superior to the hydroxyl group they typically replace.[2][4] The conversion of an alcohol to a tosylate or mesylate is a critical activation step, transforming a poor leaving group (hydroxide) into an excellent one.[2][5]
A key advantage of this transformation is the retention of stereochemistry at the carbon center bearing the oxygen.[3][6] The reaction to form the sulfonate ester involves the alcohol's oxygen attacking the sulfur atom of the corresponding sulfonyl chloride (tosyl chloride or mesyl chloride), leaving the carbon-oxygen bond intact.[2][6] This is particularly crucial when dealing with chiral molecules like (R)-ditosylates and (R)-dimesylates, as it ensures the stereochemical integrity of the starting material is carried forward to the substitution step.
Reactivity Showdown: (R)-ditosylate vs. (R)-dimesylate
While both are superb leaving groups, subtle differences in their structure and electronic properties lead to variances in reactivity, which can be leveraged in synthetic planning.
Electronic and Steric Effects
The primary distinction between a tosylate and a mesylate group lies in the substituent attached to the sulfur atom: a tolyl group (p-CH₃C₆H₄) for tosylate and a methyl group (CH₃) for mesylate.
-
Mesylate (-OMs): The methyl group is electron-donating, which slightly destabilizes the resulting mesylate anion.
-
Tosylate (-OTs): The tolyl group, with its aromatic ring, offers additional resonance stabilization for the departing anion. However, the para-methyl group on the benzene ring is weakly electron-donating.
These electronic differences are reflected in the acidity of their conjugate acids, methanesulfonic acid and p-toluenesulfonic acid. A lower pKa value indicates a more stable conjugate base and, therefore, a better leaving group.[7]
Quantitative Comparison of Leaving Group Ability
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative S N 2 Reaction Rate |
| Mesylate | -OMs | Methanesulfonic acid | ~ -1.9[7] | 1.00[7] |
| Tosylate | -OTs | p-Toluenesulfonic acid | ~ -2.8[7] | 0.70[7] |
The data suggests that mesylate is a slightly more reactive leaving group than tosylate in S N 2 reactions .[7] This is consistent with the general trend that a more stable anion (indicated by a lower pKa of the conjugate acid) corresponds to a better leaving group.[7] However, it's important to note that the relative rates can be influenced by the nucleophile and solvent system employed.[8]
From a steric standpoint, the mesyl group is smaller than the tosyl group.[9] This can be a significant factor in sterically hindered systems, where the bulkier tosyl group might impede the approach of a nucleophile.[10][11]
The Impact of the (R)-Configuration and Difunctionality
The "(R)-ditosylate" and "(R)-dimesylate" nomenclature implies a chiral diol as the starting material, where both hydroxyl groups have been converted to sulfonate esters. The (R)-configuration at the stereocenters is preserved during the tosylation or mesylation process.[3][6]
When these difunctionalized compounds undergo substitution reactions, several outcomes are possible, including mono-substitution, double substitution, and potential intramolecular reactions (cyclization), depending on the nature of the nucleophile and the distance between the two leaving groups.
For a typical S N 2 reaction, the nucleophile will attack the carbon atom bearing the sulfonate ester from the backside, leading to an inversion of configuration at that center.[10]
Caption: S N 2 reaction mechanism showing inversion of stereochemistry.
In the case of an (R)-ditosylate or (R)-dimesylate, a double S N 2 reaction with a nucleophile would result in the inversion of both stereocenters.
Experimental Design: A Protocol for Comparing Reactivity
To empirically determine the relative reactivity of an (R)-ditosylate versus an (R)-dimesylate in a substitution reaction, a well-designed kinetic study is essential.
Objective:
To compare the rate of a nucleophilic substitution reaction of a specific (R)-ditosylate and its corresponding (R)-dimesylate with a given nucleophile.
Materials:
-
(R)-ditosylate substrate
-
(R)-dimesylate substrate
-
Nucleophile (e.g., sodium azide, sodium cyanide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Internal standard for analytical monitoring (e.g., undecane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Experimental Workflow:
Caption: Workflow for comparing the reactivity of sulfonate esters.
Step-by-Step Protocol:
-
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars, dissolve equimolar amounts of the (R)-ditosylate and (R)-dimesylate in the chosen anhydrous polar aprotic solvent.
-
Internal Standard: Add a known amount of an internal standard to each flask.
-
Temperature Control: Place the flasks in a temperature-controlled bath (e.g., an oil bath) and allow the solutions to equilibrate to the desired reaction temperature.
-
Reaction Initiation: To each flask, add an equimolar amount of the nucleophile solution to initiate the reaction. Start a timer immediately.
-
Monitoring: At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching solution.
-
Workup: Extract the quenched aliquot with an organic solvent, dry the organic layer, and prepare it for analysis.
-
Analysis: Analyze the samples by a suitable chromatographic method (e.g., GC, HPLC) to determine the concentration of the starting material relative to the internal standard.
-
Data Processing: Plot the concentration of the starting material versus time for both reactions. The initial slope of these plots will give the initial reaction rate.
-
Comparison: Compare the initial reaction rates to determine the relative reactivity of the (R)-ditosylate versus the (R)-dimesylate under the tested conditions.
Conclusion and Practical Considerations
Choose (R)-dimesylate when:
-
Maximizing reaction rate is a priority.
-
The substrate is sterically hindered, and a smaller leaving group is advantageous.
-
Working with tertiary alcohols that react slowly with tosyl chloride.[9]
Choose (R)-ditosylate when:
-
A slightly less reactive, more stable starting material is desired.
-
The tosylate derivative is a crystalline solid, which can be easier to purify and handle than an oil.[9]
-
The aromatic ring of the tosyl group can aid in visualization by TLC (UV active).[9]
Ultimately, the choice between an (R)-ditosylate and an (R)-dimesylate will depend on the specific requirements of the synthetic route, including the nature of the substrate, the desired reaction kinetics, and practical considerations such as purification and handling. The experimental protocol outlined above provides a robust framework for making an evidence-based decision for your particular application.
References
-
Brainly. (2023, December 3). Is tosylate a good leaving group while mesylate is not? (True/False). Retrieved from [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2022, October 18). How do mesylates and tosylates both protect and act as leaving groups. r/Mcat. Retrieved from [Link]
-
Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 20). 9.13: Tosylate—Another Good Leaving Group. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
-
Takahara, K., Endo, K., Tomon, D., & Arimitsu, S. (2020). Comparison of reactivity of mesylates and tosylates. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, December 15). Difference in leaving group ability due to variation in nucleophiles. Retrieved from [Link]
-
Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. Retrieved from [Link]
-
Leah4sci. (2013, August 16). Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions [Video]. YouTube. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives. Retrieved from [Link]
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Infrared Spectroscopy of Sulfonate Esters
Executive Summary
Sulfonate esters (alkyl sulfonates), particularly methanesulfonates (mesylates) and p-toluenesulfonates (tosylates), are critical intermediates in organic synthesis and pharmaceutical manufacturing.[1] However, they also represent a class of potent genotoxic impurities (GTIs) that must be strictly controlled.
While chromatography (GC-MS/LC-MS) is the gold standard for trace-level (ppm) quantification, Infrared (IR) Spectroscopy remains the most efficient tool for raw material identification and real-time reaction monitoring (e.g., observing the conversion of sulfonyl chlorides to sulfonate esters).
This guide objectively compares the spectral signatures of sulfonate esters against their synthetic precursors (sulfonyl chlorides) and structural analogs (carboxylic esters), providing a self-validating protocol for their identification.
Theoretical Framework: The Physics of the Bond
To interpret sulfonate ester spectra accurately, one must understand the vibrational physics governing the sulfonyl group (
-
Asymmetric Stretch (
): The two oxygens move in opposite directions relative to the sulfur. This requires higher energy and appears at a higher frequency ( ). -
Symmetric Stretch (
): The two oxygens move in the same direction (expanding/contracting together). This appears at a lower frequency ( ).
The Substituent Effect (Electronic Tuning)
The exact position of these peaks is dictated by the electronegativity of the substituent attached to the sulfur atom (Hooke’s Law application).
-
Sulfonyl Chlorides (
): The Chlorine atom is highly electron-withdrawing (inductive effect). This shortens and stiffens the bonds, shifting the absorption to higher wavenumbers . -
Sulfonate Esters (
): The alkoxy group ( ) is less electron-withdrawing than Chlorine. Consequently, the bonds are slightly longer/weaker, shifting absorption to lower wavenumbers relative to the chloride.
Comparative Spectral Analysis
The following table synthesizes data for distinguishing Sulfonate Esters from their most common interferences.
Table 1: Diagnostic Peak Comparison
| Functional Group | Structure | Secondary Confirmation Bands | ||
| Sulfonate Ester | 1330 – 1370 cm⁻¹ | 1160 – 1190 cm⁻¹ | S-O-C Stretch: 900 – 1000 cm⁻¹C-H Stretch: 2850–3000 cm⁻¹ (Methyl/Ethyl) | |
| Sulfonyl Chloride | 1360 – 1410 cm⁻¹ | 1165 – 1205 cm⁻¹ | S-Cl Stretch: 300 – 600 cm⁻¹ (Often outside standard FTIR range)Absence of S-O-C band | |
| Sulfonic Acid | 1340 – 1350 cm⁻¹ | 1150 – 1165 cm⁻¹ | O-H Stretch: Broad, intense band 2400 – 3400 cm⁻¹ (Hydrogen bonded) | |
| Carboxylic Ester | None | None | C=O[2][3][4] Stretch: 1735 – 1750 cm⁻¹ (Strong)C-O Stretch: 1000 – 1300 cm⁻¹ |
Critical Insight: The shift in the asymmetric stretch from
(Chloride) to(Ester) is the primary indicator of reaction completion during mesylation or tosylation.
Visualization: Spectral Identification Logic
The following diagram illustrates the logical workflow for identifying a sulfonate ester in a crude reaction mixture, ruling out common interferences.
Caption: Decision tree for differentiating sulfonate esters from precursors and analogs using FTIR.
Experimental Protocol: Reaction Monitoring
Objective: Monitor the formation of Methyl Methanesulfonate (MMS) from Methanesulfonyl Chloride (MsCl) using ATR-FTIR.
Equipment & Reagents[5][6][7]
-
Spectrometer: FTIR with Diamond or ZnSe ATR accessory (e.g., Agilent Cary 630 or Thermo Nicolet iS5).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans (sufficient for bulk monitoring).
-
Baseline: Air background.
Step-by-Step Workflow
-
Background Acquisition:
-
Clean the ATR crystal with isopropanol.[5] Ensure no residue remains.
-
Collect an air background spectrum. Why? To subtract atmospheric water and CO₂ which can interfere with the 1600-1700 and 3000+ regions.
-
-
Precursor Reference (T=0):
-
Apply a drop of neat Methanesulfonyl Chloride (MsCl) to the crystal.
-
Verify: Observe the strong asymmetric
stretch at ~1375 cm⁻¹ . -
Caution: MsCl is a lachrymator and corrosive.[6] Use a fume hood.
-
-
Reaction Sampling:
-
Take an aliquot of the reaction mixture (MsCl + Methanol + Base).
-
Crucial Step: If the solvent is highly absorbing (e.g., chlorinated solvents), perform a quick evaporation of the aliquot on the crystal or subtract the solvent spectrum, though neat monitoring is preferred for bulk synthesis.
-
-
Endpoint Determination:
-
Monitor the disappearance of the 1375 cm⁻¹ peak.
-
Monitor the appearance/growth of the sulfonate ester doublet at 1350 cm⁻¹ and 1175 cm⁻¹ .
-
Validation: Look for the emergence of the
ester linkage band at ~900-970 cm⁻¹ .
-
-
Data Processing:
-
Apply baseline correction.[5]
-
Use second-derivative processing if peaks overlap significantly (this enhances resolution of the 1375/1350 shift).
-
Limitations & Troubleshooting
Genotoxic Impurity (GTI) Detection
Warning: While IR is excellent for process control (concentrations >1%), it is NOT suitable for final product release testing for GTIs (limit < 10 ppm).
-
Sensitivity: FTIR LOD is typically 0.1% - 1.0% (1000 - 10,000 ppm).
-
Alternative: For trace analysis (ppm levels), use GC-MS or LC-MS/MS derivatization methods.
Common Interferences[8]
-
Moisture (Water): Water absorbs strongly at 1640 cm⁻¹ and >3000 cm⁻¹. In sulfonic acid derivatives, water can hydrolyze the ester back to the acid, shifting the spectrum. Always dry samples before analysis.
-
Fermi Resonance: In some sulfonyl compounds, the symmetric stretch (
) can split into a doublet due to Fermi resonance with overtones of lower frequency bending modes. Do not mistake this for an impurity.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for organic structural assignment).
-
NIST Chemistry WebBook. Methanesulfonyl chloride Infrared Spectrum. National Institute of Standards and Technology.[7] Available at: [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons. Available at: [Link]
-
European Medicines Agency (EMA). (2007).[1] Guideline on the Limits of Genotoxic Impurities. (Context for the importance of Sulfonate Ester detection). Available at: [Link]
Sources
- 1. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. eng.uc.edu [eng.uc.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sipcam-oxon.com [sipcam-oxon.com]
- 7. Methanesulfonyl chloride [webbook.nist.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
